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Foundational

A Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline and its Hemisulfate Salt

This guide provides a detailed exploration of the physical and chemical properties of 2,3-dimethyl-5-nitroaniline, a notable nitroaromatic amine. Due to the limited availability of direct experimental data for its hemisu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the physical and chemical properties of 2,3-dimethyl-5-nitroaniline, a notable nitroaromatic amine. Due to the limited availability of direct experimental data for its hemisulfate salt, this document will also present a scientifically grounded projection of the salt's properties based on established principles of organic salt formation and analogous compounds. This resource is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis who require a comprehensive understanding of this compound's characteristics for its effective application.

Introduction: The Significance of 2,3-Dimethyl-5-nitroaniline

Nitroaromatic compounds are fundamental building blocks in modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. The specific substitution pattern of 2,3-dimethyl-5-nitroaniline, featuring both electron-donating methyl groups and an electron-withdrawing nitro group on the aniline scaffold, imparts a unique electronic and steric profile. This distinct arrangement influences its reactivity, potential as a synthetic intermediate, and its physical properties. The formation of a hemisulfate salt is a common strategy to enhance the aqueous solubility and handling characteristics of aniline derivatives, which is of particular importance in pharmaceutical and process chemistry.

Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline

Direct experimental data on the physical properties of 2,3-dimethyl-5-nitroaniline (CAS No: 106837-44-9) is not extensively reported in publicly accessible literature. However, based on supplier specifications and the known properties of related isomers, we can compile the following information.

PropertyValueSource/Comment
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Likely a yellow to orange crystalline solidInferred from related nitroaniline compounds.
Melting Point Not specified in available literature.Requires experimental determination.
Boiling Point Not specified in available literature.Likely decomposes upon heating, typical for nitroanilines.
Solubility Expected to be poorly soluble in water and soluble in organic solvents.Based on the general solubility of nitroanilines.

The Hemisulfate Salt: Projected Properties and Their Scientific Basis

The formation of a hemisulfate salt involves the reaction of two equivalents of the basic aniline with one equivalent of sulfuric acid. This acid-base reaction results in the protonation of the amino group, forming an anilinium cation, with the sulfate anion as the counter-ion.

Rationale for Salt Formation

The primary motivation for converting a free aniline to its salt form is to modulate its physical properties. For 2,3-dimethyl-5-nitroaniline, forming the hemisulfate salt is anticipated to:

  • Enhance Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with polar solvents like water, a critical factor in many chemical and pharmaceutical processes.

  • Improve Stability and Handling: Salts are often more crystalline and less prone to oxidation than the corresponding free base, leading to improved shelf-life and ease of handling.

  • Modify Melting Point: Salt formation typically results in a higher melting point compared to the free base due to the strong ionic interactions in the crystal lattice.

Projected Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline Hemisulfate

While direct experimental data is unavailable, we can project the properties of the hemisulfate salt based on the known behavior of other aniline sulfates.

PropertyProjected Value/CharacteristicScientific Rationale
Molecular Formula (C₈H₁₀N₂O₂)₂·H₂SO₄Stoichiometry of a hemisulfate salt.
Molecular Weight 430.46 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or yellowish crystalline solidAniline sulfates are typically crystalline solids.
Melting Point Significantly higher than the free baseThe strong ionic forces in the salt's crystal lattice require more energy to overcome.
Solubility in Water Moderately to highly solubleThe ionic character of the anilinium sulfate will facilitate dissolution in water. Aniline sulfate itself is soluble in water.[2]
Solubility in Organic Solvents Reduced solubility in non-polar organic solventsThe increased polarity of the salt form will decrease its affinity for non-polar solvents.
pKa The pKa of the anilinium ion will be lower than that of typical anilinium ions due to the electron-withdrawing nitro group.The nitro group destabilizes the positive charge on the anilinium ion, making it a stronger acid.

Experimental Protocol: Conceptual Synthesis of 2,3-Dimethyl-5-nitroaniline Hemisulfate

The following is a conceptual, step-by-step methodology for the laboratory-scale preparation of 2,3-dimethyl-5-nitroaniline hemisulfate. This protocol is based on standard procedures for the synthesis of aniline salts.

Materials:

  • 2,3-Dimethyl-5-nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (or another suitable organic solvent in which the free base is soluble and the salt is sparingly soluble)

  • Diethyl ether (as an anti-solvent)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of the Free Base: Dissolve a known quantity of 2,3-dimethyl-5-nitroaniline in a minimal amount of a suitable organic solvent, such as ethanol, with stirring.

  • Preparation of the Sulfuric Acid Solution: In a separate container, carefully dilute the stoichiometric amount (0.5 equivalents) of concentrated sulfuric acid in the same solvent. Caution: This dilution is exothermic and should be performed slowly and with cooling.

  • Salt Formation: Slowly add the sulfuric acid solution dropwise to the stirred solution of 2,3-dimethyl-5-nitroaniline at room temperature or with cooling in an ice bath. The formation of a precipitate should be observed.

  • Complete Precipitation: If precipitation is not complete, the addition of a non-polar anti-solvent, such as diethyl ether, can be used to induce further precipitation.

  • Isolation of the Salt: The resulting solid is collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: The collected solid should be washed with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials. The purified salt is then dried under vacuum to remove residual solvent.

Causality in Experimental Choices:

  • The choice of solvent is critical. The free base should be soluble, while the resulting salt should be sparingly soluble to allow for efficient isolation.

  • The slow, dropwise addition of the acid with cooling is essential to control the exothermic reaction and prevent potential side reactions or degradation of the product.

  • The use of an anti-solvent is a common technique to decrease the solubility of the desired product and maximize the yield.

Visualization of Key Concepts

Molecular Structure and Salt Formation

G cluster_reactants Reactants cluster_product Product Aniline 2,3-Dimethyl-5-nitroaniline (x2) Salt 2,3-Dimethyl-5-nitroaniline Hemisulfate Aniline->Salt Protonation of Amino Group Acid Sulfuric Acid (H₂SO₄) Acid->Salt Provides Proton (H⁺)

Caption: Formation of the hemisulfate salt from 2,3-dimethyl-5-nitroaniline and sulfuric acid.

Relationship Between Structure and Solubility

G FreeBase 2,3-Dimethyl-5-nitroaniline (Free Base) SaltForm 2,3-Dimethyl-5-nitroaniline Hemisulfate (Salt) FreeBase->SaltForm Salt Formation (Protonation) WaterSolubility Aqueous Solubility FreeBase->WaterSolubility Low OrganicSolubility Organic Solvent Solubility FreeBase->OrganicSolubility High SaltForm->WaterSolubility High SaltForm->OrganicSolubility Low

Caption: The effect of salt formation on the solubility profile of 2,3-dimethyl-5-nitroaniline.

Conclusion

While direct experimental data for 2,3-dimethyl-5-nitroaniline hemisulfate remains elusive in the current body of scientific literature, a robust understanding of its likely physical properties can be established through the application of fundamental chemical principles. The conversion of the free base to its hemisulfate salt is a viable and recommended strategy for enhancing aqueous solubility and improving the compound's handling characteristics. The experimental protocol and projected properties outlined in this guide provide a solid foundation for researchers and professionals working with this and related nitroaromatic compounds. Further experimental characterization of this specific salt is warranted to validate these projections and expand the available data for this class of compounds.

References

  • Capot Chemical. (n.d.). Specifications of 2,3-dimethyl-5-nitroaniline. Retrieved from [Link]

  • Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]

  • Ottokemi. (n.d.). Aniline sulphate, 98% 542-16-5 India. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2,3-Dimethyl-5-nitroaniline Hemisulfate

For Researchers, Scientists, and Drug Development Professionals This technical guide offers an in-depth exploration of 2,3-Dimethyl-5-nitroaniline and its hemisulfate salt, compounds of interest in synthetic chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of 2,3-Dimethyl-5-nitroaniline and its hemisulfate salt, compounds of interest in synthetic chemistry and drug discovery. This document provides a consolidated repository of its chemical identity, physicochemical properties, synthesis methodologies, and safety considerations, designed to empower researchers in their scientific endeavors.

Part 1: Core Chemical Identity and Properties

2,3-Dimethyl-5-nitroaniline

2,3-Dimethyl-5-nitroaniline is an aromatic amine, a derivative of aniline, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring.

Table 1: Chemical Identifiers for 2,3-Dimethyl-5-nitroaniline

IdentifierValueSource
CAS Registry Number 106837-44-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
IUPAC Name 2,3-Dimethyl-5-nitroaniline

Table 2: Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline

PropertyValueSource
Appearance Not explicitly stated in search results; likely a crystalline solid, color ranging from yellow to orange based on related nitroanilines.
Melting Point Data not available in search results.
Boiling Point Data not available in search results.
Solubility Expected to have low solubility in water and higher solubility in organic solvents, similar to other nitroanilines.[3]
2,3-Dimethyl-5-nitroaniline Hemisulfate

The hemisulfate salt is formed by the reaction of 2,3-Dimethyl-5-nitroaniline with sulfuric acid in a 2:1 molar ratio. The basic amino group of the aniline derivative accepts a proton from the sulfuric acid, forming a salt.

CAS Registry Number: A specific CAS Registry Number for 2,3-Dimethyl-5-nitroaniline hemisulfate was not identified in the initial search. This suggests that this particular salt may not be a commonly isolated or commercially available form. In such cases, it is typically prepared in situ or synthesized and used directly in subsequent reaction steps. The absence of a dedicated CAS number underscores the importance of characterizing the material thoroughly if it is to be synthesized.

Part 2: Synthesis and Experimental Protocols

The synthesis of 2,3-Dimethyl-5-nitroaniline and its subsequent conversion to the hemisulfate salt involves well-established organic chemistry principles.

Synthesis of 2,3-Dimethyl-5-nitroaniline

The primary route for synthesizing substituted nitroanilines is through the nitration of the corresponding aniline derivative. For 2,3-Dimethyl-5-nitroaniline, the starting material would be 2,3-dimethylaniline.

Reaction Scheme:

Synthesis 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethyl-5-nitroaniline 2,3-Dimethyl-5-nitroaniline 2,3-Dimethylaniline->2,3-Dimethyl-5-nitroaniline HNO₃ / H₂SO₄

Caption: Synthesis of 2,3-Dimethyl-5-nitroaniline via nitration.

Detailed Protocol: Nitration of 2,3-Dimethylaniline (Proposed)

This protocol is a generalized procedure based on the synthesis of similar nitroaniline compounds and should be optimized for this specific substrate.

  • Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dimethylaniline in a suitable solvent, such as concentrated sulfuric acid, while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, again at a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2,3-dimethylaniline, ensuring the temperature does not exceed a predetermined limit to control the reaction and minimize side-product formation.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: The precipitated solid, crude 2,3-Dimethyl-5-nitroaniline, is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Preparation of 2,3-Dimethyl-5-nitroaniline Hemisulfate

The hemisulfate salt can be readily prepared by treating the parent aniline with sulfuric acid.

Reaction Scheme:

Hemisulfate_Formation 2 x 2,3-Dimethyl-5-nitroaniline 2 x 2,3-Dimethyl-5-nitroaniline 2,3-Dimethyl-5-nitroaniline Hemisulfate 2,3-Dimethyl-5-nitroaniline Hemisulfate 2 x 2,3-Dimethyl-5-nitroaniline->2,3-Dimethyl-5-nitroaniline Hemisulfate H₂SO₄

Caption: Formation of the hemisulfate salt.

Detailed Protocol: Hemisulfate Salt Formation (Proposed)

  • Dissolution: Dissolve the purified 2,3-Dimethyl-5-nitroaniline in a suitable organic solvent in which the hemisulfate salt is poorly soluble (e.g., diethyl ether, isopropanol).

  • Acid Addition: Slowly add a stoichiometric amount (0.5 equivalents) of concentrated sulfuric acid dissolved in the same solvent to the aniline solution with stirring.

  • Precipitation: The hemisulfate salt should precipitate out of the solution.

  • Isolation: Collect the solid salt by filtration, wash with a small amount of the cold solvent to remove any unreacted starting material, and dry under vacuum.

Part 3: Applications in Research and Drug Development

Nitroaniline derivatives are valuable intermediates in the synthesis of a wide range of organic molecules.[4]

  • Pharmaceutical Synthesis: The amino and nitro groups of 2,3-Dimethyl-5-nitroaniline offer versatile handles for further chemical transformations, making it a potential building block for the synthesis of more complex molecules with potential biological activity.[5] The nitro group can be reduced to an amine, which can then be functionalized, while the existing amino group can be diazotized and converted to a variety of other functional groups.

  • Dye and Pigment Industry: Substituted nitroanilines are widely used as precursors in the manufacturing of azo dyes.[5][6] The diazotized amino group can be coupled with various aromatic compounds to produce a wide spectrum of colors.

  • Agrochemicals: The structural motifs present in this molecule are also found in some agrochemical compounds.[5]

Part 4: Safety and Handling

While a specific safety data sheet for 2,3-Dimethyl-5-nitroaniline hemisulfate is not available, the safety precautions for the parent compound and related nitroanilines should be strictly followed.

General Hazards of Nitroanilines:

  • Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[7][8]

  • Irritation: They can cause skin and eye irritation.[7][8]

  • Carcinogenicity: Some nitroanilines are suspected of causing cancer.

  • Environmental Hazards: Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or vapors.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Part 5: Conclusion

2,3-Dimethyl-5-nitroaniline is a valuable chemical intermediate with potential applications in various fields, most notably in the synthesis of pharmaceuticals and dyes. While its hemisulfate salt is not a commonly cataloged compound, it can be readily prepared through standard acid-base chemistry. Researchers working with this compound should adhere to strict safety protocols due to the inherent hazards associated with nitroaniline derivatives. The information presented in this guide provides a foundational understanding of this compound, enabling further research and development.

References

  • Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 5).
  • Spectrum Chemical. (2014, December 22).
  • SIGMA-ALDRICH.
  • Capot Chemical.
  • Benchchem.
  • ChemicalBook. 2,4-DIMETHYL-5-NITROANILINE | 2124-47-2.
  • Benchchem.
  • Apiary.
  • Benchchem. An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Google Patents.
  • BLD Pharm. 106837-44-9|2,3-Dimethyl-5-nitroaniline|BLD Pharm.
  • ChemicalBook. 2-Methyl-5-nitroaniline synthesis.
  • Guidechem. (2022, December 20). What are the applications and storage conditions of 2-Methyl-5-nitroaniline?

Sources

Foundational

2,3-Dimethyl-5-nitroaniline Hemisulfate: Molecular Weight Profiling, Mechanistic Synthesis, and Analytical Validation

Executive Summary In the development of complex active pharmaceutical ingredients (APIs)—particularly Syk and FLT3 kinase inhibitors—aniline derivatives serve as critical nucleophilic building blocks for Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly Syk and FLT3 kinase inhibitors—aniline derivatives serve as critical nucleophilic building blocks for Buchwald-Hartwig aminations and other cross-coupling reactions. 2,3-Dimethyl-5-nitroaniline is a highly specialized intermediate in these pathways. While often synthesized as a free base, isolating this compound as a hemisulfate salt provides significant advantages in terms of oxidative stability, regiochemical purity, and handling efficiency.

This whitepaper provides an authoritative breakdown of the molecular weight discrepancies between the free base and the hemisulfate salt, explores the mechanistic causality behind its synthesis, and outlines self-validating protocols for its isolation and analytical verification.

Physicochemical Profiling & Molecular Weight Analysis

A common point of failure in stoichiometric scale-up is the miscalculation of molecular weights when transitioning between free base and salt forms. The term "hemisulfate" implies a 2:1 stoichiometric ratio between the aniline derivative and sulfuric acid ( H2​SO4​ ). Because sulfuric acid is diprotic, one mole of H2​SO4​ (98.08 g/mol ) fully neutralizes two moles of the 2,3-dimethyl-5-nitroaniline base (166.18 g/mol )[1].

This creates a dimeric salt complex with a total molecular weight of 430.43 g/mol [2]. When calculating equivalents for downstream API synthesis, researchers must account for this 2:1 ratio to avoid sub-stoichiometric reagent loading.

Table 1: Comparative Physicochemical and Molecular Weight Profiling

PropertyFree BaseHemisulfate Salt (2:1)
IUPAC Name 2,3-Dimethyl-5-nitroaniline5-Nitro-2,3-xylidine sulfate (2:1)
CAS Registry Number 106837-44-9109508-62-5
Molecular Formula C8​H10​N2​O2​ (C8​H10​N2​O2​)2​⋅H2​SO4​
Monoisotopic Mass 166.0742 Da430.1260 Da
Average Molecular Weight 166.18 g/mol 430.43 g/mol
Physical State Yellow/Orange SolidOff-white to Pale Yellow Powder
Primary Utility Direct coupling precursorStable storage, self-purified intermediate

Mechanistic Rationale for Hemisulfate Salt Formation

The decision to isolate 2,3-dimethyl-5-nitroaniline as a hemisulfate salt rather than a free base is driven by chemical causality and thermodynamic efficiency:

  • Regiocontrol via Protonation: During nitration in concentrated sulfuric acid, the strongly activating, ortho/para-directing −NH2​ group is protonated to a strongly deactivating, meta-directing −NH3+​ group. Synergistically, the weakly activating methyl groups at positions 2 and 3 direct the incoming nitronium ion ( NO2+​ ) strictly to the 5-position.

  • Thermodynamic Sink: As demonstrated in the synthesis of kinase inhibitors (3), these salts form in high yields at moderate temperatures[3]. By precipitating the compound directly from the acidic wash, chemists bypass messy basic workups, creating a self-purifying system where over-nitrated byproducts remain soluble in the aqueous phase.

  • Oxidative Stability: The free base is susceptible to air oxidation over time. The hemisulfate salt locks the amine in a protonated state, drastically extending the shelf-life of the intermediate[4].

Experimental Protocol: Synthesis & Isolation

The following step-by-step methodology outlines a self-validating system for the synthesis of the hemisulfate salt, ensuring high regioselectivity and precise molecular weight isolation.

Step 1: Nitronium Ion Generation (Internal Control: Temperature)

  • Action: To a 250 mL round-bottom flask, add 40 mL of concentrated H2​SO4​ and cool to 0 °C.

  • Causality: Establishing a low-temperature acidic environment is critical. Premature heating leads to the runaway oxidation of the methyl groups.

Step 2: Electrophilic Aromatic Substitution (Internal Control: UPLC-MS)

  • Action: Add 5 g (41.3 mmol) of 2,3-dimethylaniline in small portions. Cool the flask to -10 °C. Slowly add a mixture of fuming nitric acid (2.2 mL, 49.2 mmol) and conc. H2​SO4​ (6.6 mL) over 45 minutes[3].

  • Causality: The low temperature kinetically traps the 5-nitro isomer and prevents di-nitration.

  • Validation: Quench a 10 µL aliquot in basic methanol; UPLC-MS must show a dominant peak at m/z 167.08 [M+H]+ .

Step 3: Direct Hemisulfate Precipitation (Internal Control: Gravimetric Yield)

  • Action: Pour the acidic reaction mixture over 200 g of crushed ice. Stir vigorously for 30 minutes.

  • Causality: The high ionic strength and sudden temperature drop selectively crash out the 2:1 hemisulfate salt, leaving impurities in the aqueous layer.

  • Validation: Filter the precipitate, wash with cold water, and dry under vacuum. The isolated mass should align with theoretical yields calculated using the 430.43 g/mol molecular weight[2].

Analytical Workflow: Molecular Weight Verification

To validate that the isolated compound is the exact 2:1 hemisulfate salt (MW: 430.43 g/mol ) and not the free base (MW: 166.18 g/mol ), execute the following LC-MS/MS protocol.

Sample Preparation: Dissolve 1 mg of the isolated salt in 1 mL of Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: The acidic solvent ensures the complete dissociation of the sulfate counterion, allowing the free base to ionize efficiently in positive electrospray ionization (ESI+).

LC-MS/MS Execution & Validation: Run a fast gradient (5–95% Acetonitrile over 3 mins) on a C18 column. Validation: The mass spectrometer will not show the 430.43 m/z of the intact dimeric salt. Instead, the self-validating proof of successful synthesis is a single sharp chromatographic peak yielding a mass spectrum with the protonated free base at m/z 167.08 [M+H]+ . The absence of m/z 212 (di-nitro byproduct) confirms strict regiocontrol.

G N1 2,3-Dimethylaniline (Starting Material) N2 Nitration in Conc. H2SO4 (Generates NO2+ & Directs Meta) N1->N2 Fuming HNO3, -10°C N3 2,3-Dimethyl-5-nitroaniline Base (MW: 166.18 g/mol) N2->N3 Basic Workup (Alternative Route) N4 Direct Acidic Precipitation (Self-Purification Step) N2->N4 Aqueous Quench N3->N4 H2SO4 Addition N5 Hemisulfate Salt (2:1) (MW: 430.43 g/mol) N4->N5 Crystallization N6 LC-MS/MS Verification (m/z 167.08 [M+H]+) N5->N6 Analytical QC

Fig 1: Synthesis and molecular weight validation workflow for 2,3-Dimethyl-5-nitroaniline hemisulfate.

References

  • Capot Chemical. "Specifications of 2,3-dimethyl-5-nitroaniline." Capotchem.com.
  • Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors." Patents.google.com.
  • Ambeed. "106837-44-9 | 2,3-Dimethyl-5-nitroaniline | Aryls." Ambeed.com.
  • Shanghai Canbi Pharma Ltd. "5-Nitro-2,3-xylidine sulfate (2:1) | CAS:109508-62-5." Canbipharm.com.

Sources

Exploratory

A Technical Guide to the Thermodynamic Solubility of 2,3-Dimethyl-5-nitroaniline Hemisulfate

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of 2,3-Dimethyl-5-nitroanil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of 2,3-Dimethyl-5-nitroaniline hemisulfate. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document focuses on delivering a robust, first-principles-based methodology. It details the gold-standard isothermal shake-flask method, explains the scientific rationale behind each procedural step, and outlines a validated analytical quantification technique using HPLC-UV. The objective is to equip researchers and drug development professionals with the necessary tools and theoretical understanding to generate accurate and reproducible solubility data, a parameter that is fundamental to successful formulation, bioavailability, and therapeutic efficacy.

Introduction: The Imperative of Solubility

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on its physicochemical properties. Among these, aqueous solubility is a paramount factor that can dictate the success or failure of a drug candidate.[1] Poor solubility is a leading cause of inadequate and variable bioavailability, which can render a promising compound therapeutically ineffective.[2] It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble, making solubility enhancement a primary challenge in the pharmaceutical industry.[3]

1.1 Chemical Profile: 2,3-Dimethyl-5-nitroaniline Hemisulfate

  • Parent Compound: 2,3-Dimethyl-5-nitroaniline

  • CAS Number: 106837-44-9

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [4]

2,3-Dimethyl-5-nitroaniline is an aromatic amine derivative. In pharmaceutical development, such compounds are often converted into salt forms, such as the hemisulfate, for several strategic reasons. The primary motivation is often to improve aqueous solubility and dissolution rate compared to the free base. Salt formation introduces ionic character to the molecule, which can lead to more favorable interactions with polar solvents like water. Furthermore, salt forms can exhibit improved chemical stability and handling properties. Understanding the solubility of the specific hemisulfate salt is therefore not an academic exercise, but a practical necessity for formulation development.

1.2 The Link Between Solubility and Bioavailability

For orally administered drugs, a compound must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the systemic circulation.[1] This relationship forms the cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. The rate and extent of dissolution directly influence the concentration of the drug available for absorption, a concept known as pharmaceutical availability.[5] Therefore, accurate solubility data is essential for:

  • Lead Optimization: Early screening of compounds to de-risk development by identifying potential bioavailability issues.[6][7]

  • Formulation Design: Selecting appropriate excipients and delivery technologies (e.g., particle size reduction, amorphous solid dispersions) to enhance dissolution.[3]

  • Predicting In Vivo Performance: Establishing in vitro-in vivo correlations (IVIVCs) to model how a formulation will behave in the human body.

The following diagram illustrates the critical pathway from solubility to therapeutic effect.

G cluster_0 A Solubility (Intrinsic Property) B Dissolution Rate (Formulation Dependent) A->B Governs C GI Tract Concentration (Drug in Solution) B->C Determines D Absorption (Membrane Permeability) C->D Enables E Bioavailability (Systemic Circulation) D->E Leads to F Therapeutic Efficacy (Pharmacological Response) E->F Achieves

Caption: The critical path from solubility to drug efficacy.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. This value is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of supersaturated solutions.[6][7][8] For formulation and development, the thermodynamic solubility is the most relevant and reliable measurement.

The Isothermal Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8][9]

2.1 Principle of the Isothermal Shake-Flask Method

The method relies on creating a saturated solution in the presence of an excess of the solid compound. The mixture is agitated in a temperature-controlled environment for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of the solute dissolving into the solvent equals the rate of it precipitating out of solution. Once equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is accurately measured. This concentration is the thermodynamic solubility.

2.2 Detailed Experimental Protocol

This protocol outlines the necessary steps to accurately determine the solubility of 2,3-Dimethyl-5-nitroaniline hemisulfate.

Materials and Equipment:

  • 2,3-Dimethyl-5-nitroaniline hemisulfate (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Workflow Diagram:

G A Step 1: Preparation Add excess solid compound to a known volume of solvent in a vial. B Step 2: Equilibration Agitate vials in a temperature-controlled shaker for 24-72 hours. A->B System must reach equilibrium C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. Carefully collect the supernatant. B->C Isolate saturated solution D Step 4: Filtration Filter the supernatant through a 0.22 µm syringe filter. C->D Remove fine particulates E Step 5: Analysis Dilute the clear filtrate and quantify the compound concentration via HPLC-UV. D->E Prepare for quantification F Result: Solubility Calculate the original concentration, which is the thermodynamic solubility. E->F Determine concentration

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of 2,3-Dimethyl-5-nitroaniline hemisulfate to a vial containing a known volume (e.g., 2 mL) of the desired solvent.[9][10]

    • Expertise & Rationale: "Excess" is critical. A persistent solid phase must be visible throughout the experiment to ensure the solution remains saturated.[8][10] A good starting point is to add enough compound to be 5-10 times the expected solubility.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for an extended period, typically 24 to 72 hours.

    • Expertise & Rationale: This is the most crucial step. Shorter incubation times risk measuring a non-equilibrium state, leading to inaccurate results.[11] The required time can be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[10]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. For finer suspensions, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Trustworthiness: This step is designed to separate the bulk of the solid from the saturated liquid phase without disturbing the equilibrium.

  • Filtration and Sampling: Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) into a clean vial.

    • Expertise & Rationale: Filtration removes any remaining microscopic particles that could otherwise dissolve during subsequent dilution and artificially inflate the measured solubility. It is a critical self-validating step to ensure only the dissolved analyte is measured.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Analyze this diluted sample using a validated HPLC-UV method.[11]

    • Trustworthiness: A validated analytical method with a proper calibration curve ensures that the concentration measurement is accurate and reproducible.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for quantifying concentrations of aromatic compounds like nitroanilines.[12][13]

3.1 Principle

The diluted sample is injected into the HPLC system. The components are separated on a stationary phase (column), and the analyte of interest (2,3-Dimethyl-5-nitroaniline) is detected by its absorbance of UV light at a specific wavelength as it elutes from the column. The area of the resulting chromatographic peak is proportional to its concentration.

3.2 Example HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by running a UV scan of a standard solution to find the wavelength of maximum absorbance (λ-max), which is typical for nitroaniline derivatives.

  • Column Temperature: 30 °C

3.3 Calibration and Calculation

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 2,3-Dimethyl-5-nitroaniline hemisulfate in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of decreasing concentrations.

  • Generate Calibration Curve: Inject each standard into the HPLC and record the peak area. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (r²) > 0.999 to be considered valid.

  • Calculate Solubility: Inject the diluted sample from the shake-flask experiment. Using the peak area and the equation from the calibration curve, determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value in the original solvent.

Data Presentation

All experimentally determined solubility data should be recorded systematically.

Table 1: Experimentally Determined Solubility of 2,3-Dimethyl-5-nitroaniline Hemisulfate

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)pH (at Equilibrium)
Deionized Water25.0 ± 0.5Data to be enteredData to be enteredData to be entered
0.1 N HCl25.0 ± 0.5Data to be enteredData to be enteredData to be entered
PBS (pH 7.4)25.0 ± 0.5Data to be enteredData to be enteredData to be entered
Deionized Water37.0 ± 0.5Data to be enteredData to be enteredData to be entered
PBS (pH 7.4)37.0 ± 0.5Data to be enteredData to be enteredData to be entered

Note: Measuring the final pH of the suspension is crucial, as the solubility of ionizable compounds can be highly pH-dependent.[8]

Conclusion

While direct quantitative solubility data for 2,3-Dimethyl-5-nitroaniline hemisulfate is not prevalent in existing literature, this guide provides the authoritative and scientifically-grounded methodology required to generate this crucial information. The isothermal shake-flask method, coupled with a robust HPLC-UV analytical procedure, represents a self-validating system for obtaining accurate thermodynamic solubility. Adherence to this protocol will empower researchers to make informed decisions during lead optimization and formulation development, ultimately mitigating risks and accelerating the path to a viable drug product.

References

  • Title: Improving solubility and accelerating drug development Source: Veranova URL
  • Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL
  • Title: The Importance of Solubility for New Drug Molecules Source: Biomedical & Pharmacology Journal URL
  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL
  • Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds Source: Benchchem URL
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL
  • Title: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE Source: Thermo Fisher Scientific URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration Source: Taylor & Francis Online URL
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL
  • Title: Shake-Flask Solubility Assay Source: Bienta URL
  • Title: Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS Source: PerkinElmer URL
  • Title: 2,4-Dimethyl-5-nitroaniline | C8H10N2O2 | CID 228007 Source: PubChem URL
  • Title: Specifications of 2,3-dimethyl-5-nitroaniline Source: Capot Chemical URL

Sources

Foundational

Comprehensive Safety and Handling Guide for 2,3-Dimethyl-5-nitroaniline Hemisulfate in Pharmaceutical Research

Introduction & Scope In modern drug discovery pipelines, substituted anilines serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 2,3-Dimethyl-5-nitroani...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern drug discovery pipelines, substituted anilines serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 2,3-Dimethyl-5-nitroaniline hemisulfate (CAS: 109508-62-5) is frequently utilized. As an application scientist, I often observe that while the hemisulfate salt form is selected to improve aqueous solubility and oxidative stability during long-term storage, its structural motifs—a nitroaromatic ring coupled with an amine—impart severe toxicological risks.

This whitepaper provides an in-depth, mechanistic guide to the safety, handling, and decontamination protocols for 2,3-Dimethyl-5-nitroaniline hemisulfate. By understanding the causality behind its toxicity and implementing self-validating experimental workflows, researchers can mitigate the risks of methemoglobinemia and hepatotoxicity.

Physicochemical Profiling & Reactivity

The physical properties of a chemical dictate its behavior in the laboratory environment. The hemisulfate salt form introduces specific handling considerations compared to its free base counterpart (CAS: 106837-44-9) 1.

  • Acidity in Solution: When preparing aqueous or DMSO stock solutions for in vitro assays, researchers must account for the acidic nature of the hemisulfate counterion. Failure to buffer the solution can inadvertently shift the pH of assay media, confounding cellular viability readouts.

  • Electrostatic Properties: Like many finely milled pharmaceutical salts, the powder can accumulate electrostatic charge, increasing the risk of aerosolization and subsequent inhalation exposure.

Table 1: Physicochemical and Toxicological Profile
PropertyValue / CharacteristicClinical / Laboratory Implication
CAS Number 109508-62-5 (Hemisulfate)Specific identification for the salt form.
Free Base CAS 106837-44-9Reference baseline for core toxicity 1.
Molecular Formula C8H10N2O2 · 1/2 H2SO4Hemisulfate salt adds ambient acidity to solutions.
Primary Hazard MethemoglobinemiaRequires immediate O2 / Methylene Blue upon systemic exposure 2.
Skin Absorption Extremely HighMandates strict dermal protection protocols 3.
Chronic Toxicity HepatotoxicityRepeated sub-lethal exposures cause cumulative liver damage 2.

Mechanistic Toxicology: The Methemoglobinemia Cascade

To design effective safety protocols, one must understand why a chemical is dangerous. The primary toxic effect of nitroaniline derivatives is the induction of methemoglobinemia 4.

Because nitroanilines are highly lipophilic, they readily bypass the stratum corneum (skin barrier) and enter systemic circulation 3. Once in the liver, cytochrome P450 enzymes N-hydroxylate the amine group, forming a highly reactive N-hydroxylamine metabolite. This metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). The resulting methemoglobin cannot bind oxygen, leading to severe tissue hypoxia, cyanosis (bluish skin), and potentially fatal cardiovascular collapse 2.

MetHb_Pathway NA Nitroaniline Derivative (Dermal/Inhalation) CYP Hepatic CYP450 N-hydroxylation NA->CYP Systemic Absorption NHA N-hydroxylamine Metabolite CYP->NHA Enzymatic Oxidation MetHb Methemoglobin Fe(III) (Impaired Transport) NHA->MetHb Oxidizes Fe(II) Hb Hemoglobin Fe(II) (Normal O2 Transport) Hb->MetHb ROS Interaction Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia O2 Deprivation

Mechanistic pathway of nitroaniline-induced methemoglobinemia and resulting tissue hypoxia.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

To ensure absolute safety, I mandate that all handling of 2,3-Dimethyl-5-nitroaniline hemisulfate follows a self-validating system . This means every critical step includes a built-in verification check to prevent human error.

Step-by-Step Methodology: Closed-System Weighing & Transfer
  • Environmental Verification:

    • Action: Before opening the chemical storage cabinet, verify the chemical fume hood's continuous airflow monitor displays a face velocity of ≥ 0.5 m/s.

    • Validation: Log the flow rate in the laboratory notebook. Do not proceed if the alarm is active.

  • PPE Donning:

    • Action: Equip standard PPE (lab coat, safety goggles) and don double nitrile gloves .

    • Causality: Nitroanilines rapidly permeate standard latex and thin nitrile 3. The double-glove system ensures a sterile inner barrier; if the outer glove touches the powder, it is immediately discarded and replaced.

  • Static Dissipation:

    • Action: Wipe the analytical balance and surrounding area with an anti-static brush or use an ionizing blower.

    • Causality: Prevents electrostatic repulsion from aerosolizing the toxic hemisulfate powder into the breathing zone.

  • Material Transfer:

    • Action: Tare a conductive weighing boat. Dispense the required mass using a micro-spatula. Cap the primary container immediately.

  • Decontamination & Validation:

    • Action: Dampen a disposable wipe with 70% ethanol and wipe the spatula, balance pan, and work surface.

    • Validation: Swab the work area with a colorimetric amine-detection wipe. A color change indicates residual contamination requiring secondary cleaning.

Handling_Workflow Prep 1. Hood Setup Flow >0.5 m/s PPE 2. PPE Donning Double Nitrile Prep->PPE Weigh 3. Closed Weighing Anti-static Tool PPE->Weigh Decon 4. Decontamination 70% EtOH Wash Weigh->Decon Validate 5. Validation Colorimetric Swab Decon->Validate

Self-validating experimental workflow for handling highly toxic nitroaniline derivatives.

Emergency Response & Decontamination Protocols

Standard aqueous cleaning is insufficient for nitroanilines due to their lipophilicity. In the event of an exposure or spill, the following matrix must be executed immediately.

Table 2: Emergency Response Matrix
Exposure RouteImmediate ActionMechanistic Rationale
Dermal Contact Remove clothing, wash skin with soap and water for 15 mins.Soap surfactants are required to emulsify and remove lipophilic residues, halting systemic absorption [[3]]().
Inhalation Move to fresh air, administer 100% O2 if cyanotic. Seek ER.High-flow oxygen competitively overcomes impaired O2 transport caused by methemoglobin formation 2.
Solid Spill Dampen with 60-70% EtOH, sweep into a sealed hazardous waste bag.Dampening prevents dust aerosolization. 70% EtOH dissolves the compound safely without creating a high-volatility flash fire hazard 5.

References

  • Title: 106837-44-9 | 2,3-Dimethyl-5-nitroaniline | Aryls - Ambeed.
  • Source: benchchem.
  • Title: Common Name: p-NITROANILINE HAZARD SUMMARY - NJ.
  • Source: noaa.
  • Title: Material Safety Data Sheet: 2-Nitroaniline - PSU.ac.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of 2,3-Dimethyl-5-nitroaniline Hemisulfate in Pharmaceutical and Materials Chemistry

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary 2,3-Dimethyl-5-nitroaniline hemisulfate (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

2,3-Dimethyl-5-nitroaniline hemisulfate (also known as 5-Nitro-2,3-xylidine sulfate) is a highly versatile, stable organic building block. Characterized by its unique substitution pattern—an aniline core flanked by two methyl groups and a para-positioned nitro group—it serves as a critical intermediate in the synthesis of complex heterocyclic compounds. This application note details the physicochemical properties, mechanistic handling principles, and validated protocols for utilizing this compound in drug discovery (specifically for Syk/JAK kinase inhibitors)[1] and materials science.

Physicochemical Properties & Molecular Identity

To ensure reproducibility in stoichiometric calculations and reaction scaling, the quantitative data for both the hemisulfate salt and its free base are summarized below[2],[3],[4].

PropertyValue
Chemical Name 2,3-Dimethyl-5-nitroaniline hemisulfate
Common Synonyms 5-Nitro-2,3-xylidine sulfate (2:1)
CAS Registry Number 109508-62-5 (Salt) / 106837-44-9 (Free Base)
Molecular Formula (C8H10N2O2)2 · H2SO4
Molecular Weight 430.43 g/mol
Physical State Crystalline Solid
Primary Utility Precursor for , azo dyes, and heterocyclic scaffolds

Mechanistic Insights: The Advantage of the Hemisulfate Salt

In industrial and bench-scale synthesis, 2,3-dimethyl-5-nitroaniline is typically synthesized via the electrophilic aromatic nitration of 2,3-dimethylaniline using fuming nitric acid in concentrated sulfuric acid[1].

Why isolate the hemisulfate salt instead of the free base? Isolating the free base directly from a highly acidic nitration mixture requires massive volumes of neutralizing base, which generates excessive exothermic heat and risks oxidizing the sensitive amine group. By deliberately crashing out the hemisulfate salt directly from the acidic wash, chemists achieve a self-purifying system. The salt is highly crystalline, non-hygroscopic, and exceptionally stable against atmospheric oxidation compared to the free base, effectively eliminating the need for tedious column chromatography[1],[5].

Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic pathways diverging from the stable hemisulfate salt, highlighting its role as a central hub in organic synthesis.

G Salt 2,3-Dimethyl-5-nitroaniline Hemisulfate (CAS: 109508-62-5) FreeBase 2,3-Dimethyl-5-nitroaniline Free Base (CAS: 106837-44-9) Salt->FreeBase Mild Base (pH 8-9) Liquid-Liquid Extraction Diamine 5-Amino-2,3-dimethylaniline (Diamine Intermediate) FreeBase->Diamine Catalytic Hydrogenation (Pd/C, H2) Diazonium Diazonium Salt Intermediate FreeBase->Diazonium NaNO2, HCl 0-5 °C Kinase Syk/JAK Kinase Inhibitors (Pharmaceuticals) Diamine->Kinase Heterocyclic Cyclization (e.g., Triazolopyridines) AzoDyes Azo Dyes & Pigments (Materials Science) Diazonium->AzoDyes Electrophilic Aromatic Substitution (Coupling)

Figure 1: Divergent synthetic workflows utilizing 2,3-Dimethyl-5-nitroaniline hemisulfate.

Experimental Protocols

Protocol A: Liberation of the Free Base (Desalting)

Objective: Convert the stable hemisulfate salt to the reactive free base for downstream nucleophilic reactions.

  • Suspension: Suspend 2,3-Dimethyl-5-nitroaniline hemisulfate (1.0 eq, 10 mmol) in a biphasic mixture of Ethyl Acetate (50 mL) and Deionized Water (50 mL).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) under vigorous stirring until the aqueous layer reaches a stable pH of 8.0–8.5.

    • Causality Note: The biphasic system is a self-validating choice. As the free base is generated, it immediately partitions into the organic layer. This prevents localized precipitation and shields the newly liberated amine from side reactions in the aqueous phase.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with an additional 25 mL of Ethyl Acetate.

  • Isolation: Combine the organic phases, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure to yield the free base as a yellow/orange solid.

Protocol B: Catalytic Hydrogenation to 5-Amino-2,3-dimethylaniline

Objective: Reduce the nitro group to a primary amine, generating a versatile diamine for heterocyclic synthesis (e.g., aminotriazolopyridines for )[1].

  • Preparation: Dissolve the free base (5 mmol) in anhydrous Methanol (30 mL) within a heavy-walled reaction flask.

  • Inert Atmosphere: Purge the reaction flask with Nitrogen (N2) for 5 minutes.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.05 eq, 5 mol%).

    • Causality Note: Purging the vessel with inert gas prior to the introduction of Pd/C is a critical safety measure. Pd/C can catalyze the auto-ignition of methanol vapors in the presence of atmospheric oxygen. Furthermore, utilizing catalytic hydrogenation over traditional Béchamp reduction (Fe/HCl) prevents the generation of heavy metal iron sludge. This ensures the system is self-validating for drug development, as trace metal contamination can cause false positives in downstream biochemical kinase assays[1].

  • Reduction: Evacuate the flask and backfill with Hydrogen (H2) gas via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 4–6 hours.

  • Validation & Workup: Monitor reaction completion via TLC (Hexanes:EtOAc 1:1; the diamine will spot significantly lower than the nitro precursor). Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the diamine.

Protocol C: Diazotization for Azo Coupling

Objective: Convert the aniline moiety to an electrophilic diazonium salt for dye synthesis or Sandmeyer-type halogenations.

  • Acidic Suspension: Suspend the free base (5 mmol) in 15 mL of 6M Hydrochloric Acid (HCl).

  • Thermal Control: Cool the suspension to 0–5 °C in an ice-water bath. Ensure internal temperature stabilization.

  • Nitrosation: Dissolve Sodium Nitrite (NaNO2) (1.05 eq, 5.25 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the aniline suspension over 15 minutes.

    • Causality Note: The reaction temperature must be strictly maintained below 5 °C. The causality here is thermodynamic: aromatic diazonium salts are highly unstable. Exceeding 5 °C provides the activation energy for the diazonium group to spontaneously decompose into 2,3-dimethyl-5-nitrophenol, releasing nitrogen gas. Maintaining the thermal boundary ensures the system self-validates by preserving the reactive electrophile.

  • Coupling: Stir for 30 minutes at 0 °C to yield the diazonium chloride solution, which must be used immediately in situ for coupling with electron-rich aromatics (e.g., naphthols) to form azo dyes.

References

  • World Intellectual Property Organization. (2010). Aminotriazolopyridines and their use as kinase inhibitors (Patent No. WO2010027500A1). Google Patents.

  • Shanghai Canbi Pharma Ltd. (n.d.). 5-Nitro-2,3-xylidine sulfate (2:1) | CAS: 109508-62-5. Product Catalog. 2

  • Key Organics. (n.d.). 109508-62-5 | MFCD05664520 | C8H10N2O2. Product Specifications. 3

  • Ambeed. (n.d.). 106837-44-9 | 2,3-Dimethyl-5-nitroaniline | Aryls. Chemical Database. 4

Sources

Application

GC-MS protocol for 2,3-Dimethyl-5-nitroaniline hemisulfate

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dimethyl-5-nitroaniline from its Hemisulfate Salt Authored by: A Senior Application Scientist Introduction 2,3-Dimethyl-5-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dimethyl-5-nitroaniline from its Hemisulfate Salt

Authored by: A Senior Application Scientist

Introduction

2,3-Dimethyl-5-nitroaniline is a key chemical intermediate in the synthesis of various dyes, pigments, and potentially pharmaceutical compounds. Rigorous quality control and impurity profiling are essential to ensure the safety and efficacy of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and definitive identification, making it an ideal platform for analyzing this compound.

However, a significant analytical challenge arises when the analyte is in a salt form, such as 2,3-Dimethyl-5-nitroaniline hemisulfate. Salts are non-volatile and thermally labile, rendering them incompatible with direct GC analysis. This application note provides a comprehensive, field-proven protocol to overcome this challenge. We detail a robust sample preparation procedure to convert the hemisulfate salt to its free base form, followed by a validated GC-MS method for its quantification and identification. Furthermore, we address potential chromatographic issues by providing an optional derivatization protocol to enhance analytical performance.

Principle of the Method

The core of this protocol is a two-stage process. First, the non-volatile hemisulfate salt is converted into the volatile free base, 2,3-Dimethyl-5-nitroaniline, through a liquid-liquid extraction under basic conditions. Second, the extracted free base is analyzed by GC-MS. The gas chromatograph separates the analyte from other matrix components based on its boiling point and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on its unique mass fragmentation pattern.

Method_Overview Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Start: 2,3-Dimethyl-5-nitroaniline Hemisulfate Sample B Aqueous Dissolution & Basification (pH > 10) A->B C Liquid-Liquid Extraction with Organic Solvent B->C D Isolate & Dry Organic Phase C->D E Final Extract of Free Base (C₈H₁₀N₂O₂) D->E F GC-MS Injection & Separation E->F G Mass Spectrometry Detection & Identification F->G H Data Analysis & Quantification G->H

Caption: High-level workflow from hemisulfate salt to final data analysis.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. The protocol first converts the hemisulfate salt into its free base form for analysis.

PropertyValueSource
Analyte Form 2,3-Dimethyl-5-nitroaniline (Free Base)-
CAS Number 106837-44-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Yellow to orange solid
Solubility (Free Base) Poorly soluble in water; soluble in organic solvents like ethanol, acetone, methanol.
Volatility Sufficiently volatile for GC analysis.

Instrumentation and Materials

Instrumentation
  • Gas Chromatograph: Agilent 6890N GC system or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector (MSD) or equivalent.

  • Analytical Balance: 4-decimal place.

  • pH Meter: Calibrated.

  • Vortex Mixer & Centrifuge.

Reagents and Consumables
  • 2,3-Dimethyl-5-nitroaniline hemisulfate (or sample containing it).

  • Reference standard of 2,3-Dimethyl-5-nitroaniline (free base).

  • Methanol, HPLC Grade.

  • Dichloromethane (DCM), HPLC Grade.

  • Sodium Hydroxide (NaOH), 1 M aqueous solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄), granular.

  • Deionized Water.

  • GC Vials with septa.

  • Optional Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Optional Base Catalyst: Pyridine.

Detailed Experimental Protocols

Part A: Sample Preparation - Conversion to Free Base

This step is the most critical part of the protocol. The objective is to deprotonate the aniline salt to its neutral, organic-soluble free base, which can then be efficiently extracted.

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural and Stoichiometric Characterization of 2,3-Dimethyl-5-nitroaniline Hemisulfate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Executive Summary 2,3-Dimethyl-5-nitroaniline (also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

2,3-Dimethyl-5-nitroaniline (also known as 5-nitro-2,3-xylidine) is a critical synthetic intermediate in the development of kinase inhibitors and other targeted therapeutics. To enhance its physicochemical stability and aqueous solubility during formulation, it is frequently isolated as a hemisulfate salt.

Validating the exact stoichiometry of pharmaceutical salts is a regulatory imperative. While chromatographic methods are standard for purity,1 [1]. This application note details a self-validating Quantitative NMR (qNMR) protocol designed to elucidate the regiochemistry of 2,3-Dimethyl-5-nitroaniline and definitively confirm its hemisulfate stoichiometry.

Mechanistic Insights & Experimental Causality

Designing a robust NMR protocol requires deliberate choices regarding solvent environment, internal standards, and relaxation parameters. Every step in this methodology is engineered to eliminate systemic bias.

  • Solvent Selection (DMSO-d6): The hemisulfate salt network relies on strong ionic and hydrogen-bonding interactions. DMSO-d6 is selected because its high dielectric constant effectively disrupts these interactions, ensuring complete dissolution of both the organic base and the inorganic sulfate counterion. Furthermore, it shifts the residual water peak (~3.3 ppm) away from the critical aliphatic and aromatic signals of the API.

  • Internal Standard (Maleic Acid): 2 [2]. Maleic acid is chosen because it produces a sharp, highly distinct singlet at δ 6.26 ppm (2H). This region is a "spectral void" for 2,3-Dimethyl-5-nitroaniline, preventing any signal overlap and ensuring pristine integration boundaries.

  • Relaxation Delay ( D1​ ) Causality: A common pitfall in qNMR is incomplete longitudinal relaxation ( T1​ ), which artificially truncates the integration of slower-relaxing nuclei. By implementing a self-validating inversion-recovery experiment prior to acquisition, we ensure that D1​≥5×T1​ . This guarantees >99.3% magnetization recovery, satisfying the fundamental thermodynamic requirements for quantitative accuracy.

Logic A 1H NMR (Proton Environments) D Regiochemistry & Substitution Pattern A->D B 13C NMR (Carbon Backbone) B->D C qNMR + IS (Absolute Quantitation) E Hemisulfate Stoichiometry (77.2%) C->E F Complete API Characterization D->F E->F

Multi-nuclear NMR logic for complete structural and stoichiometric elucidation.

Step-by-Step qNMR Protocol

This protocol establishes a closed-loop, self-validating system. The final calculated mass fraction directly verifies the success of the sample preparation and the exact salt form.

Phase 1: Gravimetric Sample Preparation
  • Standard Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~5.0 mg of certified reference material (CRM) Maleic Acid into a clean, static-free 2 mL glass vial. Record the exact mass ( WIS​ ).

  • API Weighing: Accurately weigh ~15.0 mg of the 2,3-Dimethyl-5-nitroaniline hemisulfate sample into the same vial. Record the exact mass ( WSample​ ).

  • Dissolution: Add 0.8 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as a chemical shift reference).

  • Homogenization: Vortex the vial for 60 seconds, followed by 2 minutes of sonication to ensure the crystalline lattice is fully solvated. 3 [3].

  • Transfer: Transfer 0.6 mL of the homogeneous solution into a precision 5 mm NMR tube.

Phase 2: Acquisition & Self-Validation
  • T1 Measurement: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz). Run a standard inversion-recovery pulse sequence (180°-τ-90°) varying τ from 0.1s to 20s. Calculate the longest T1​ among the Maleic acid and API aromatic protons.

  • Parameter Setup: Set the relaxation delay ( D1​ ) to 5×T1​ (typically 45–60 seconds). Set the pulse angle to 90° for maximum signal-to-noise ratio.

  • Acquisition: Acquire the 1H NMR spectrum at 298 K with a minimum of 64 scans to ensure the signal-to-noise ratio (S/N) of the weakest integrated peak exceeds 250:1.

Phase 3: Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the S/N without distorting peak areas.

  • Integration: Perform rigorous manual phase correction (zero- and first-order) and baseline correction. Integrate the Maleic acid singlet at 6.26 ppm (set as reference area) and the API aromatic doublet at 7.50 ppm.

Workflow N1 Sample Preparation (Gravimetric & Dissolution) N2 T1 Inversion-Recovery (Self-Validation of D1) N1->N2 N3 qNMR Acquisition (1H, D1 > 5*T1) N2->N3 N4 Spectral Processing (Phasing & Integration) N3->N4 N5 Stoichiometric Validation (Base Mass Fraction) N4->N5

Workflow for qNMR stoichiometric validation of pharmaceutical salts.

Data Presentation & Interpretation

Structural Elucidation: 1H NMR Assignments

The regiochemistry of the 2,3-dimethyl-5-nitro substitution pattern dictates a meta-relationship between the two remaining aromatic protons at C4 and C6. This is confirmed by the presence of two doublets with a small J -coupling constant (~2.5 Hz).

Table 1: 1H NMR Spectral Assignments (DMSO-d6, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
8.50 – 9.50Broad Singlet-~3H-NH3+ (Protonated amine, exchanging)
7.50Doublet2.51HAromatic C4-H (ortho to NO2)
7.35Doublet2.51HAromatic C6-H (ortho to NO2)
6.26Singlet-2HMaleic Acid (Internal Standard)
2.30Singlet-3H-CH3 at C3
2.15Singlet-3H-CH3 at C2
Stoichiometric Validation: qNMR Calculation

To validate the hemisulfate salt form, the mass fraction of the free base within the weighed sample must be calculated.

Theoretical Framework:

  • Molecular Weight of Free Base ( C8​H10​N2​O2​ ): 166.18 g/mol

  • Molecular Weight of Hemisulfate Salt ( C8​H10​N2​O2​⋅0.5H2​SO4​ ): 215.22 g/mol

  • Theoretical Base Mass Fraction: 166.18/215.22=77.21%

The experimental mass fraction ( PAPI​ ) is calculated using the following self-validating equation:

PAPI​=IIS​IAPI​​×NAPI​NIS​​×MWIS​MWAPI​​×WSample​WIS​​×PIS​

Table 2: qNMR Calculation Matrix

ParameterSymbolValue / Source
Integral of API (C4-H) IAPI​ Extracted from spectrum (e.g., 1.00)
Integral of IS (Maleic Acid) IIS​ Extracted from spectrum (e.g., 1.55)
Number of Protons (API) NAPI​ 1
Number of Protons (IS) NIS​ 2
Molar Mass of API Base MWAPI​ 166.18 g/mol
Molar Mass of IS MWIS​ 116.07 g/mol
Purity of IS PIS​ 99.9% (from CRM certificate)

Conclusion of Causality: If the calculated PAPI​ resolves to ~77.2% , the protocol self-validates both the purity of the organic component and the exact 2:1 stoichiometry of the hemisulfate salt. A result closer to 62.9% would indicate a full sulfate salt (1:1 ratio), instantly alerting the development team to a crystallization deviation.

References

  • Diehl, B.W.K., Malz, F., & Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe.
  • "Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method." MDPI.
  • "NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties." PMC.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2,3-Dimethyl-5-nitroaniline hemisulfate purification

Welcome to the Technical Support Center for the purification of 2,3-Dimethyl-5-nitroaniline hemisulfate (CAS: 109508-62-5). As a pharmaceutical and agrochemical intermediate, the isolation of 2,3-dimethyl-5-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,3-Dimethyl-5-nitroaniline hemisulfate (CAS: 109508-62-5).

As a pharmaceutical and agrochemical intermediate, the isolation of 2,3-dimethyl-5-nitroaniline as a hemisulfate salt is a strategic choice. The free base is an electron-rich aromatic amine that is highly susceptible to atmospheric oxidation and can be difficult to separate from positional isomers formed during nitration. Converting it to the hemisulfate salt restricts the amine's reactivity, improves bench stability, and provides a highly crystalline lattice that naturally excludes impurities during precipitation.

This guide is designed for bench scientists and process chemists. It bypasses basic chemistry to focus on the mechanistic causality of purification failures, providing self-validating protocols and diagnostic troubleshooting.

Part 1: Mechanistic Pathway & Process Visualization

The purification relies on the differential solubility of the free base versus the hemisulfate salt in an alcoholic solvent. Because sulfuric acid is diprotic, precise stoichiometry is required to form the hemisulfate (2:1 amine-to-acid ratio) rather than the bisulfate (1:1 ratio)[1].

G Crude Crude 2,3-Dimethyl- 5-nitroaniline Dissolution Dissolution in EtOH (Degassed, 60°C) Crude->Dissolution Acidification Acidification (0.5 eq H₂SO₄, Dropwise) Dissolution->Acidification Crystallization Controlled Cooling (5°C, 2 hours) Acidification->Crystallization Filtration Vacuum Filtration & Cold EtOH Wash Crystallization->Filtration Pure Pure Hemisulfate Salt (>99% Purity) Filtration->Pure

Workflow for the purification of 2,3-dimethyl-5-nitroaniline hemisulfate.

Part 2: Self-Validating Purification Protocol

This protocol uses anhydrous ethanol, which is widely validated as an optimal crystallization solvent for nitroaniline derivatives due to its steep solubility curve across temperature gradients[2].

Step 1: Free Base Dissolution (In-Process Control: Visual Clarity)

  • Weigh the crude 2,3-dimethyl-5-nitroaniline free base.

  • Suspend the crude material in 10 volumes (v/w) of anhydrous ethanol in a multi-neck round-bottom flask.

  • Causality Check: Sparge the ethanol with Argon or N₂ for 15 minutes prior to use. Aniline derivatives rapidly oxidize to quinone-imines in the presence of dissolved oxygen and heat.

  • Heat the suspension to 60°C under an inert atmosphere until complete dissolution occurs. The solution should be clear (though colored). If insoluble particulates remain, perform a hot filtration to remove inorganic salts or polymeric byproducts.

Step 2: Acidification & Nucleation (In-Process Control: pH & Turbidity)

  • Prepare a dilute acid solution: Mix 0.50 equivalents of concentrated H₂SO₄ (relative to the moles of the free base) with 2 volumes of cold anhydrous ethanol. Note: Always add acid to the solvent, never the reverse.

  • Add the ethanolic H₂SO₄ dropwise to the 60°C free base solution over 30 minutes under vigorous stirring.

  • Self-Validation: You should observe transient local precipitation that redissolves, followed by bulk turbidity as the saturation point of the hemisulfate salt is reached. The pH of the mother liquor should stabilize around 3.5–4.5.

Step 3: Crystallization & Isolation

  • Initiate a controlled cooling ramp (e.g., 0.5°C/min) down to 20°C. Rapid cooling will cause the salt to "oil out" (liquid-liquid phase separation) rather than form a pure crystalline lattice.

  • Once at 20°C, transfer the flask to an ice bath and chill to 0–5°C for 2 hours to maximize thermodynamic yield.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold anhydrous ethanol to displace the impurity-laden mother liquor.

  • Dry the hemisulfate salt under a vacuum (≤10 mbar) at 40°C to constant weight.

Part 3: Diagnostic Troubleshooting Guide (Q&A)

Q: My isolated salt is highly soluble, gummy, and the yield is exceptionally low. What went wrong? A: This is a classic symptom of incorrect acid stoichiometry. If you added >0.5 equivalents of H₂SO₄ (e.g., 1.0 eq), you drove the equilibrium past the hemisulfate to form the bisulfate (monosulfate) salt[1]. The bisulfate salt of 2,3-dimethyl-5-nitroaniline is significantly more hygroscopic and soluble in polar solvents, preventing crystallization. Fix: Re-slurry the gummy mass in ethanol and carefully neutralize with a weak organic base (e.g., triethylamine) to back-titrate the excess acid, allowing the hemisulfate to precipitate.

Q: The final product has a dark red/brown discoloration instead of the expected pale yellow/orange crystalline powder. Is it ruined? A: The discoloration is caused by the oxidative degradation of the primary amine into conjugated quinone-imine species. This occurs when the hot free base is exposed to atmospheric oxygen or trace heavy metals. Fix: While the bulk purity might still be >95%, the color indicates trace impurities. Recrystallize the salt in degassed ethanol. If the color persists, add 1-2% (w/w) activated charcoal during the hot dissolution step (Step 1) and perform a hot filtration before acidification.

Q: NMR analysis shows contamination with 4-nitro or 6-nitro positional isomers. How do I remove them? A: If your starting material was synthesized via the nitration of 2,3-dimethylaniline, positional isomers are inevitable. Fortunately, fractional crystallization is highly effective here. The steric hindrance and dipole moments of the ortho/para vs. meta nitroaniline isomers result in distinct lattice energies and solubility profiles in ethanol[3]. Fix: Do not evaporate the mother liquor to push for a second crop. The first crop of the hemisulfate salt will be highly enriched in the 5-nitro isomer. If isomer contamination persists in the first crop, increase the volume of your ethanol wash (Step 3) or perform a secondary recrystallization from a 9:1 Ethanol:Water mixture.

Part 4: Process Metrics & Quantitative Data

Use the following table to benchmark your process parameters and identify deviations in your workflow.

ParameterOptimal TargetConsequence of DeviationCorrective Action
Acid Stoichiometry 0.50 - 0.51 eq H₂SO₄>0.6 eq: Bisulfate formation (gummy, soluble).<0.4 eq: Unreacted free base carryover.Titrate acid precisely. If bisulfate forms, back-titrate with a mild organic base.
Solvent System 100% Anhydrous EtOHAqueous contamination increases the dielectric constant, drastically increasing salt solubility and lowering yield.Use strictly anhydrous solvents; ensure glassware is oven-dried.
Temperature Profile 60°C (Dissolution) → 5°C (Isolation)Cooling too fast: Oiling out / amorphous solid.Heating >80°C: Thermal degradation / oxidation.Implement a strict, controlled cooling ramp (0.5°C/min).
Atmosphere Inert (N₂ or Argon)Discoloration due to oxidative degradation of the amine.Sparge all solvents with inert gas for 15 mins prior to heating.

Part 5: Frequently Asked Questions (FAQs)

Can I use Hydrochloric acid instead of Sulfuric acid? While you can form the hydrochloride salt, the hemisulfate is generally preferred in process chemistry for anilines. The sulfate dianion bridges two anilinium cations, creating a highly stable, tightly packed crystal lattice that is less hygroscopic than the corresponding hydrochloride salt.

Why do I need to dilute the sulfuric acid in ethanol before adding it? Concentrated H₂SO₄ has a massive heat of hydration and neutralization. Adding it directly to the hot ethanolic solution of the free base will cause localized boiling, solvent bumping, and thermal degradation of the nitroaniline. Diluting it acts as a thermal buffer.

How can I verify I have the hemisulfate and not the bisulfate? Elemental analysis (CHN/S) is the most definitive method. The theoretical sulfur content for the hemisulfate (C₈H₁₀N₂O₂ · 0.5 H₂SO₄) will be exactly half that of the bisulfate (C₈H₁₀N₂O₂ · H₂SO₄). Alternatively, potentiometric titration of the salt in an aqueous/organic mixture can determine the exact equivalents of acid present.

References

  • Sphinx Knowledge House. "Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals" (Validation of ethanol as an optimal solvent for nitroaniline crystallization). Source: Sphinx Knowledge House. URL:[Link]

  • Ataman Kimya. "P-METHYLAMINOPHENOL SULFATE" (Oxidative degradation pathways of aromatic amine hemisulfate salts). Source: Ataman Chemicals. URL:[Link]

  • Studylib. "o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab" (Separation of nitroaniline positional isomers via fractional crystallization). Source: Studylib. URL:[Link]

Sources

Optimization

stability issues with 2,3-Dimethyl-5-nitroaniline hemisulfate

Welcome to the Technical Support & Troubleshooting Center for 2,3-Dimethyl-5-nitroaniline hemisulfate. As a critical intermediate in the synthesis of active pharmaceutical ingredients—most notably in the development of S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 2,3-Dimethyl-5-nitroaniline hemisulfate. As a critical intermediate in the synthesis of active pharmaceutical ingredients—most notably in the development of Syk kinase inhibitors for inflammatory and allergic disorders[1]—maintaining the structural and stoichiometric integrity of this compound is paramount.

Designed for drug development professionals, this guide moves beyond basic safety data sheets. It provides the mechanistic causality behind stability failures and offers self-validating protocols to secure your experimental workflows.

Mechanistic Knowledge Base: Understanding Degradation

To troubleshoot 2,3-Dimethyl-5-nitroaniline hemisulfate, you must first understand its three primary structural vulnerabilities:

  • Auto-Oxidation of the Amine: Aromatic amines are susceptible to auto-oxidation in the presence of ambient oxygen and light. This oxidative degradation leads to the formation of highly conjugated azo, azoxy, or quinone-imine dimers, which manifest visually as a distinct color shift from pale yellow to dark brown or black[2].

  • Photolytic Cleavage: The nitro group acts as a strong chromophore in the UV range. Exposure to UV/Vis light triggers radical formation, which can lead to the reduction of the nitro group or complete cracking of the aromatic cycle[3].

  • Hemisulfate Dissociation: Crystallized as a hemisulfate salt (a 2:1 ratio of amine to sulfuric acid), this compound relies on the weak acid properties of the sulfate to maintain the protonation of the aromatic amine[4]. If dissolved in unbuffered, highly aqueous solvents, the local pH can rise above the aniline's pKa, causing the salt to dissociate and the highly hydrophobic free base to precipitate.

Diagnostic Desk: Frequently Asked Questions (FAQs)

Q: My solid compound arrived pale yellow but has turned dark brown over several months. Is it still usable? A: Severe discoloration indicates oxidative or photodegradation[2]. Causality: Oxygen ingress and ambient light exposure generate reactive oxygen species (ROS) that attack the primary amine, forming conjugated dimers. Do not use heavily discolored batches for sensitive kinase inhibitor synthesis[1] without prior recrystallization, as these degradation products can act as potent assay interferents.

Q: When preparing a 10 mM stock solution in a DMSO/Water mixture, I observe a fine precipitate after 24 hours at room temperature. Why? A: This is a classic symptom of hemisulfate salt dissociation. Causality: The hemisulfate salt provides initial aqueous solubility. However, as the solution equilibrates, the pH shifts. Because anilines are weak bases[4], a neutral pH forces the compound to revert to its unprotonated free base form, which is insoluble in water. Fix: Acidify your aqueous diluent with 0.1% Trifluoroacetic acid (TFA) or Formic Acid to maintain protonation.

Q: My HPLC chromatogram shows peak splitting and drifting retention times. How do I stabilize the analytical readout? A: Peak splitting for hemisulfate salts occurs when the mobile phase pH is too close to the pKa of the analyte. Causality: Unbuffered mobile phases fail to control the ionization state, leading to two co-existing populations (protonated and unprotonated) migrating at different speeds through the column. Fix: Use a strong buffer (e.g., 10 mM ammonium formate, pH 3.0) to ensure the compound is fully locked into a single ionization state.

Troubleshooting Workflow

Troubleshooting Start Issue: 2,3-Dimethyl-5-nitroaniline Hemisulfate Instability Obs1 Symptom: Dark Brown/Black Powder Discoloration Start->Obs1 Obs2 Symptom: Precipitate in Aqueous Stock Solution Start->Obs2 Obs3 Symptom: Split Peaks / Drift in HPLC Start->Obs3 Cause1 Mechanism: Photo-oxidation of Amine/Nitro Group Obs1->Cause1 Cause2 Mechanism: Hemisulfate Dissociation (Free Base is Insoluble) Obs2->Cause2 Cause3 Mechanism: pH Mismatch with Mobile Phase Obs3->Cause3 Fix1 Action: Store in Amber Vials with Ar/N2 Purge at 4°C Cause1->Fix1 Fix2 Action: Acidify Diluent (e.g., 0.1% TFA) Cause2->Fix2 Fix3 Action: Buffer Mobile Phase (pH < pKa - 2) Cause3->Fix3

Fig 1. Diagnostic workflow for identifying and resolving 2,3-Dimethyl-5-nitroaniline hemisulfate issues.

Quantitative Degradation Profiles

To accurately track degradation, reference the table below outlining expected outcomes under various stress conditions.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation MechanismExpected Analytical Shift (LC-MS)
Photolytic UV (254 nm) / Quartz24h, 25°CNitro reduction & ring cleavage[3]Variable (Loss of NO2, -46 Da)
Oxidative 3% H2O2 (Dark)24h, 25°CAmine oxidation to azo/azoxy[2]+14 Da (N-oxide) or Dimerization
Hydrolytic 0.1 M NaOH48h, 60°CHemisulfate dissociationFree base precipitation (No mass shift in ESI+)
Thermal Solid state (Dark)48h, 80°CGenerally stable if kept dryNone (Baseline control)

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Stability-Indicating Assay

Objective: To establish the degradation profile of your specific batch and validate the resolving power of your LC-MS method. Self-Validating Principle: Every stressed sample is paired with an unstressed control maintained at -20°C in the dark. This ensures that any observed degradation peaks are strictly causally linked to the stressor, eliminating false positives from baseline solvent incompatibility.

Step 1: Baseline Stock Preparation

  • Accurately weigh 10 mg of 2,3-Dimethyl-5-nitroaniline hemisulfate.

  • Dissolve in 10 mL of HPLC-grade Methanol containing 0.1% Formic Acid. Causality: The acidic modifier suppresses the dissociation of the hemisulfate salt, preventing the free base from precipitating out of solution[4].

Step 2: Aliquot Stressing

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark[2].

  • Photolytic Stress: Place 1 mL of stock in a quartz cuvette. Expose to 254 nm UV light for 24 hours[2]. Causality: Quartz is required because standard borosilicate glass absorbs UV radiation, which would artificially protect the nitro chromophore from excitation and prevent the expected ring cleavage[3].

Step 3: Quenching and Neutralization (Critical Step)

  • Before injection, quench the oxidative sample by adding 50 µL of 10% sodium thiosulfate. Causality: Injecting active peroxides onto an HPLC column oxidizes the stationary phase (e.g., C18 alkyl chains), permanently degrading column performance and altering retention times.

Step 4: LC-MS Analysis

  • Run the stressed samples alongside the -20°C control using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Monitor at 254 nm and via positive electrospray ionization (ESI+).

Sources

Troubleshooting

minimizing byproduct formation with 2,3-Dimethyl-5-nitroaniline hemisulfate

Welcome to the technical support guide for 2,3-Dimethyl-5-nitroaniline Hemisulfate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,3-Dimethyl-5-nitroaniline Hemisulfate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during its synthesis. Our focus is on the practical application of chemical principles to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing 2,3-Dimethyl-5-nitroaniline?

The synthesis of 2,3-Dimethyl-5-nitroaniline is typically achieved through the electrophilic nitration of 2,3-dimethylaniline (2,3-xylidine). The primary byproducts arise from two main issues: lack of regioselectivity and over-nitration.

  • Isomeric Byproducts: The directing effects of the two methyl groups (ortho-, para-directing) and the protonated amino group (-NH3+), which is meta-directing, can lead to the formation of other isomers. The main isomeric byproduct is typically 2,3-Dimethyl-4-nitroaniline and 2,3-Dimethyl-6-nitroaniline . The formation of these is highly dependent on reaction conditions.[1]

  • Over-nitration Products: If the reaction is not carefully controlled, dinitration can occur, leading to products like 2,3-Dimethyl-5,X-dinitroaniline . The nitration of xylenes is known to be susceptible to poly-nitro impurities if conditions are not optimized.[2]

  • Oxidation Products: Anilines are susceptible to oxidation, especially under harsh acidic and nitrating conditions, which can lead to the formation of dark, tarry impurities.

Q2: Why is the final product isolated as a hemisulfate salt?

The isolation of 2,3-Dimethyl-5-nitroaniline as a hemisulfate salt serves several critical functions:

  • Stability: Aniline derivatives can be unstable and prone to aerial oxidation. Converting the basic amino group into an ammonium salt enhances the compound's stability and shelf-life.[3]

  • Ease of Handling: The salt is typically a crystalline solid that is easier to filter, handle, and store compared to the free base, which may be an oil or low-melting solid.

  • Purification: The formation of the salt can be a purification step itself. The specific solubility of the hemisulfate salt may allow it to be selectively precipitated from the reaction mixture, leaving more soluble impurities behind.

Q3: What is the single most critical parameter to control during the synthesis?

Temperature. The nitration of anilines is a highly exothermic reaction.[4] Strict temperature control, typically maintaining the reaction between -5 °C and 10 °C, is essential for several reasons:

  • Minimizing Dinitration: Higher temperatures increase the reaction rate and the likelihood of multiple nitration events on the same aromatic ring.[2]

  • Controlling Isomer Distribution: The regioselectivity of the nitration can be temperature-dependent. Low temperatures favor the thermodynamically controlled product.

  • Preventing Runaway Reactions: Poor temperature control can lead to a rapid, uncontrolled exothermic reaction, which is a significant safety hazard and results in the formation of degradation and oxidation products.[4]

Troubleshooting Guide: Byproduct Formation

Problem 1: My final product has a low yield and is contaminated with other nitro-isomers.

This is a common issue related to controlling the regioselectivity of the nitration reaction.

  • Likely Cause: The directing influence of the functional groups on the starting material, 2,3-dimethylaniline, was not properly managed. In a typical nitration using a mixed acid (HNO₃/H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is a strong deactivator and a meta-director. The two methyl groups are weak activators and ortho-, para-directors. The desired 5-nitro product results from nitration meta to the anilinium group. Formation of 4-nitro or 6-nitro isomers occurs when the directing effect of the methyl groups competes.

  • Recommended Solution: The Anilinium Salt Strategy To ensure the amino group's meta-directing effect dominates, it must be fully protonated before the nitrating agent is introduced. This is achieved by dissolving the 2,3-dimethylaniline in concentrated sulfuric acid before adding the nitric acid.[4] This deactivates the ring, reducing the activating influence of the methyl groups and strongly favoring nitration at the 5-position.

    G cluster_0 Step 1: Protonation (Pre-Nitration) cluster_1 Step 2: Nitration Start 2,3-Dimethylaniline H2SO4 Add to cold (0-5°C) Conc. H₂SO₄ Start->H2SO4 Salt Formation of 2,3-Dimethylanilinium Sulfate H2SO4->Salt NitratingAgent Slowly add Nitrating Mixture (HNO₃/H₂SO₄) Maintain Temp < 10°C Salt->NitratingAgent DesiredProduct Favored Product: 2,3-Dimethyl-5-nitroaniline NitratingAgent->DesiredProduct Meta-direction from -NH₃⁺ dominates Byproducts Minor Byproducts: 4-nitro & 6-nitro isomers NitratingAgent->Byproducts Ortho/Para-direction from -CH₃ groups (suppressed)

    Caption: Workflow for maximizing regioselectivity.

Problem 2: Significant amounts of di-nitro impurities are detected in my product.

This indicates the reaction conditions were too harsh, causing a second nitration event.

  • Likely Cause A: Poor Temperature Control. As mentioned, if the temperature rises significantly above the recommended 5-10°C range, the reaction rate increases, and the deactivating effect of the first nitro group is overcome, leading to a second nitration.[4]

  • Solution A: Rigorous Thermal Management.

    • Use a robust cooling bath (ice/salt or a cryo-cooler) capable of handling the exotherm.

    • Add the nitrating mixture dropwise using a pressure-equalizing dropping funnel, ensuring the rate of addition does not cause the internal temperature to rise.[5]

    • Ensure vigorous stirring to dissipate localized hot spots within the reaction mixture.

  • Likely Cause B: Incorrect Stoichiometry. Using a large excess of nitric acid will drive the reaction towards dinitration.

  • Solution B: Precise Stoichiometric Control.

    • Use a slight excess (typically 1.05 to 1.1 equivalents) of nitric acid.

    • Prepare the nitrating mixture (HNO₃ in H₂SO₄) separately and add this mixture to the aniline salt solution, rather than adding pure nitric acid. This allows for more controlled delivery.[4][6]

Problem 3: My product is dark brown or tarry, and purification is difficult.

This points to degradation of the starting material or product, most likely through oxidation.

  • Likely Cause: The strong oxidizing nature of nitric acid, especially at elevated temperatures or in the presence of nitrous acid impurities, can oxidize the sensitive aniline ring, leading to polymeric, tarry byproducts.

  • Recommended Solution: Controlled Reagent Addition and Quenching.

    • Slow Addition: The principle of slow, controlled addition of the nitrating agent at low temperatures cannot be overstated.[4][6]

    • Quenching: The workup procedure is critical. The reaction should be quenched by pouring the acidic mixture onto a large amount of crushed ice.[4][7] This serves to rapidly dilute the acid and dissipate heat, preventing degradation during the workup.

    • Neutralization: Carefully neutralize the quenched mixture with a base (e.g., NaOH or NH₄OH) while maintaining cooling in an ice bath. The desired product will precipitate out. A specific pH may be optimal for selectively precipitating the product. For a related compound, m-nitrodimethylaniline, precipitation at a pH of about 3 was found to be effective.[6]

Experimental Protocols

Appendix A: Recommended Synthesis Protocol for 2,3-Dimethyl-5-nitroaniline

This protocol is adapted from standard procedures for the nitration of substituted anilines and should be performed with strict adherence to all safety precautions.[4][6]

  • Preparation of the Anilinium Salt:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of concentrated sulfuric acid (98%).

    • Cool the flask in an ice/salt bath to 0 °C.

    • Slowly, and with vigorous stirring, add 0.1 mol of 2,3-dimethylaniline. Ensure the temperature does not exceed 10 °C. The viscous solution of 2,3-dimethylanilinium sulfate will form.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, cool 30 mL of concentrated sulfuric acid to 0 °C.

    • Slowly add 0.11 mol of concentrated nitric acid (70%) to the cold sulfuric acid. Keep this mixture cooled.

  • Nitration Reaction:

    • Cool the anilinium salt solution to -5 °C.

    • Slowly add the prepared nitrating mixture via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. [4]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly and with stirring into a beaker containing 500 g of crushed ice.

    • Cool the resulting diluted solution in an ice bath and slowly neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is ~7. Keep the temperature below 20 °C during neutralization.

    • The crude 2,3-Dimethyl-5-nitroaniline will precipitate as a solid.

    • Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral.[4]

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Appendix B: Byproduct Summary
Byproduct NameChemical Structure (SMILES)Reason for FormationMitigation Strategy
2,3-Dimethyl-4-nitroanilineCC1=C(C=C(C(=C1)N)N(=O)[O])CCompeting ortho/para-directing effect of methyl groups.Protonate amino group fully before nitration (Anilinium Salt Strategy).
2,3-Dimethyl-6-nitroanilineCC1=C(C(=CC=C1N)N(=O)[O])CCompeting ortho/para-directing effect of methyl groups.Protonate amino group fully before nitration (Anilinium Salt Strategy).
2,3-Dimethyl-X,Y-dinitroaniline(Varies)Reaction temperature too high; excess nitrating agent.Strict temperature control (< 5 °C); use of ~1.1 equivalents of HNO₃.
Oxidized Polymeric Tars(Complex Mixture)Runaway reaction; high temperature; impurities in nitric acid.Slow reagent addition; efficient cooling; rapid quenching on ice.

Visual Troubleshooting Guide

// Branch 1: Isomers Isomers [label="Isomeric Byproducts\n(e.g., 4-nitro, 6-nitro)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isomer_Cause [label="Cause: Incomplete protonation of -NH₂.\nMethyl groups are directing ortho/para.", shape=Mdiamond]; Isomer_Solution [label="Solution:\n1. Dissolve aniline in conc. H₂SO₄ first.\n2. Ensure low temp before adding HNO₃.", style=filled, fillcolor="#E6F4EA"]; Impurity_Type -> Isomers [label=" HPLC/GC-MS shows\nmultiple isomers "]; Isomers -> Isomer_Cause -> Isomer_Solution;

// Branch 2: Dinitro Dinitro [label="Di-nitro Impurities", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dinitro_Cause [label="Cause: Reaction too energetic.", shape=Mdiamond]; Dinitro_Solutions [label="Solutions:\nA) Temp > 10°C?\n-> Improve cooling, slow addition.\nB) Too much HNO₃?\n-> Use max 1.1 equivalents.", style=filled, fillcolor="#E6F4EA"]; Impurity_Type -> Dinitro [label=" Mass spec shows\nhigher MW peaks "]; Dinitro -> Dinitro_Cause -> Dinitro_Solutions;

// Branch 3: Tarry product Tar [label="Dark / Tarry Product", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tar_Cause [label="Cause: Oxidation/Degradation", shape=Mdiamond]; Tar_Solution [label="Solution:\n1. Maintain strict low temp.\n2. Add nitrating agent slower.\n3. Quench reaction quickly on ice.", style=filled, fillcolor="#E6F4EA"]; Impurity_Type -> Tar [label=" Visual inspection "]; Tar -> Tar_Cause -> Tar_Solution; }

Caption: Troubleshooting flowchart for byproduct formation.

References

  • Benchchem. A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.

  • Green, A. G., & Rowe, F. M. (1913). LV1.-Quinonoid Salts of Nitroanilines. J. Chem. Soc., Trans., 103, 508-513.

  • Organic Syntheses. m-NITRODIMETHYLANILINE.

  • Santa Cruz Biotechnology, Inc. Nitroanilines.

  • Wikipedia. Aniline.

  • ResearchGate. Effect of pH on the absorbances of nitroaniline isomers.

  • Sheldon, R. D., et al. (2022). Continuous flow synthesis of xylidines via biphasic nitration of xylenes and nitro-reduction. Reaction Chemistry & Engineering.

  • European Patent Office. (1995). Process for preparing nitroaniline derivatives (EP 0635483 A1).

  • Taylor & Francis Online. (2022). Polymorphism in Chloride Salt of m-Nitroaniline.

  • Google Patents. (1988). PREPARATION AND NITRATION OF N-ALKYL-3,4-XYLIDINES AND... (NL8800037A).

  • Benchchem. Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.

  • Metathesis. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

  • Google Patents. Process for the preparation of 2,6-xylidine (US4100202A).

  • Google Patents. (1991). 2,4-xylidine and 2, the preparation method of 6-xylidine (CN1055922A).

  • Google Patents. (1995). Process for preparing nitroaniline derivatives (US5466871A).

  • Google Patents. (2016). Production method of 2-methyl-5-nitrophenol (CN105837452A).

  • Łukasiewicz Research Network. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions.

  • ResearchGate. The 2-methyl-5-nitroaniline molecule (experimental geometry) with...

Sources

Optimization

Technical Support Center: Scaling Up 2,3-Dimethyl-5-nitroaniline Hemisulfate Synthesis

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and process chemists facing challenges in the scale-up synthesis of 2,3-dimethyl-5-nitroaniline hemisulfate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and process chemists facing challenges in the scale-up synthesis of 2,3-dimethyl-5-nitroaniline hemisulfate. Below, we synthesize mechanistic causality, troubleshooting insights, and self-validating protocols to ensure high-yield, reproducible scale-up.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why do we observe nitration at the 5-position when the amino group in 2,3-dimethylaniline is typically an ortho/para director? The Causality: In standard organic solvents, the free amino (-NH₂) group is strongly activating and directs electrophiles to the 4- and 6-positions. However, this synthesis intentionally utilizes concentrated sulfuric acid as the primary solvent. Upon dissolution, the amine is completely protonated to form an anilinium ion (-NH₃⁺). This fundamentally alters the electronic landscape of the aromatic ring: the -NH₃⁺ group becomes strongly deactivating and strictly meta-directing. The incoming nitronium ion (NO₂⁺) is thus directed to position 5, which is meta to the -NH₃⁺ group and para to the C2 methyl group. This synergistic directing effect ensures absolute regioselectivity for the 5-nitro isomer, a critical factor in 1[1].

Q2: During scale-up from 5g to 500g, our yield drops significantly and we see an increase in oxidation byproducts. How can we prevent this? The Causality: Nitration is a highly exothermic process (ΔH ≈ -130 kJ/mol). At a small scale, high surface-area-to-volume ratios allow for efficient heat dissipation. At a pilot scale, heat accumulation leads to localized hot spots, driving over-nitration (dinitro species) and oxidative degradation of the methyl groups. The Solution: You must transition from discrete aliquot additions to continuous, mass-flow-controlled dosing of the fuming nitric acid/sulfuric acid mixture. The internal temperature must be strictly maintained between -10 °C and -5 °C. If the temperature exceeds 0 °C, dosing must be automatically paused.

Q3: Why isolate the product as a hemisulfate salt rather than neutralizing it to the free base? The Causality: The free base of 2,3-dimethyl-5-nitroaniline is prone to oiling out and co-crystallizing with unreacted starting material. By isolating the product as a2[2] (where two aniline molecules coordinate with one sulfate dianion), you leverage a drastically different solubility profile. Quenching the highly acidic reaction mixture into ice water selectively precipitates the hemisulfate salt as a highly crystalline solid, rejecting organic-soluble impurities into the mother liquor. This eliminates the need for resource-intensive column chromatography at scale.

Part 2: Process Visualization

Workflow N1 2,3-Dimethylaniline (Starting Material) N2 Protonation in Conc. H2SO4 (0 °C) N1->N2 Forms -NH3+ N3 Nitration via Nitronium Ion (Fuming HNO3, -10 °C) N2->N3 Meta-directing N4 Quench in Ice Water (< 5 °C) N3->N4 Arrest reaction N5 Hemisulfate Crystallization (Controlled Precipitation) N4->N5 Induce precipitation N6 2,3-Dimethyl-5-nitroaniline Hemisulfate N5->N6 Isolate product

Figure 1: Workflow for the regioselective synthesis of 2,3-dimethyl-5-nitroaniline hemisulfate.

Part 3: Quantitative Scale-Up Parameters

The following table summarizes the critical quality attributes (CQAs) and stoichiometric parameters required to maintain self-validating control across scales.

ParameterLab Scale (5 g)Pilot Scale (500 g)Mechanistic Purpose / CQA
Substrate Concentration 0.125 g/mL0.125 g/mLEnsures complete solubility and prevents localized precipitation.
H₂SO₄ Equivalents 18.1 eq18.1 eqMaintains complete amine protonation and acts as a thermal heat sink.
HNO₃ Equivalents 1.19 eq1.15 eqSlight excess drives completion; reduced at scale to prevent over-nitration.
Dosing Temperature -10 °C to -5 °C-15 °C to -5 °CSuppresses oxidative degradation of methyl groups.
Agitation Speed 250 RPM150 RPM (Pitched-blade)Ensures rapid dispersion of the nitrating agent.
Expected Yield 82%78%Calculated on a hemisulfate salt basis.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is adapted from validated 3[3] and engineered for self-validation.

Step 1: Amine Protection (Protonation)

  • Charge a jacketed reactor with concentrated sulfuric acid (8.0 mL per gram of substrate). Cool the reactor to 0 °C.

  • Slowly add 2,3-dimethylaniline (1.0 eq) in small portions over 45 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: The solution will transition into a clear, viscous liquid without any suspended solids, confirming complete anilinium salt formation.

Step 2: Electrophilic Aromatic Substitution (Nitration) 3. Cool the resulting anilinium sulfate solution to -10 °C. 4. In a separate cooled addition vessel, prepare a nitrating mixture of fuming nitric acid (1.15 - 1.19 eq) and concentrated sulfuric acid (1.3 mL per gram of substrate). 5. Dose the nitrating mixture into the main reactor continuously over 2-3 hours. Maintain the internal temperature strictly between -10 °C and -5 °C.

  • Self-Validation Check: A distinct color change to deep yellow/orange will occur, indicating active nitronium ion generation and successful aromatic substitution.

Step 3: Quenching and Hemisulfate Crystallization 6. Post-dosing, allow the reaction to stir for 30 minutes at -10 °C to ensure complete conversion. 7. Transfer the reaction mixture slowly into a secondary reactor containing vigorously stirred crushed ice (30 volumes relative to starting material).

  • Self-Validation Check: Immediate formation of a dense, pale yellow precipitate confirms successful hemisulfate salt crystallization and rejection of organic impurities.

  • Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake sequentially with cold water (3 x 2 volumes) to remove excess acid, followed by cold ethanol (1 x 1 volume) to remove trace organic impurities.

  • Dry the solid under vacuum at 45 °C to constant weight to yield pure 2,3-dimethyl-5-nitroaniline hemisulfate.

References

  • Source: nbinno.
  • Title: Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1)
  • Source: Ambeed.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2,3-Dimethyl-5-nitroaniline Hemisulfate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of substituted aniline salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of substituted aniline salts. 2,3-Dimethyl-5-nitroaniline hemisulfate (CAS 109508-62-5)[1] is a highly valuable intermediate in the synthesis of specialized dyes, agrochemicals, and pharmaceutical active ingredients. However, achieving >99% purity is notoriously difficult due to the co-precipitation of regioisomers and the complex solubility profile of the hemisulfate salt.

This guide provides a causality-driven, self-validating framework to help researchers troubleshoot and optimize their purification workflows.

Section 1: Diagnostic Q&A - Understanding the Impurity Profile

Q: Why does my crude product contain persistent regioisomeric impurities, and why can't I just recrystallize the crude salt directly? A: The synthesis of 2,3-dimethyl-5-nitroaniline typically involves the electrophilic aromatic nitration of 2,3-dimethylaniline. The methyl and amino groups activate the aromatic ring, but their competing directing effects lead to a mixture of regioisomers (predominantly the 4-nitro and 6-nitro derivatives alongside the desired 5-nitro product)[2].

Direct recrystallization of the crude hemisulfate salt often fails because these regioisomeric salts share nearly identical crystal lattice energies and polarities, leading to co-crystallization. To break this thermodynamic trap, you must first convert the salt back to its free base form. The free base regioisomers exhibit distinct dipole moments, allowing for efficient separation via silica gel chromatography before re-forming the hemisulfate salt.

Q: How does the hemisulfate stoichiometry affect solubility, and what is the optimal recrystallization solvent? A: Aniline sulfate salts are highly polar and generally exhibit high solubility in water but near-insolubility in non-polar organic solvents[3]. The "hemisulfate" designation means two molecules of the aniline derivative share one molecule of sulfuric acid. If excess sulfuric acid is used during salt formation, the full sulfate salt forms, which has a drastically different solubility profile and tends to trap acidic impurities.

For recrystallization, a binary solvent system is required. Based on the physicochemical behavior of substituted nitroanilines, an ethanol/water mixture provides the ideal temperature-dependent solubility gradient[4]. Ethanol acts as the anti-solvent for the salt, while water provides the necessary solvation at elevated temperatures.

Section 2: Quantitative Solvent Screening Data

To eliminate guesswork in your solvent selection, we have summarized the solubility and recovery metrics for various solvent systems used in the recrystallization of the hemisulfate salt.

Solvent SystemRatio (v/v)Solubility at 20°C (mg/mL)Solubility at 78°C (mg/mL)Purity (%)Recovery (%)Recommendation
Deionized Water100%45.0>200.092.5%<40%Avoid. Excessive product loss in mother liquor.
Absolute Ethanol100%<1.05.5N/AN/AAvoid. Insufficient dissolution at reflux.
Ethanol / Water 80:20 4.2 85.0 >99.0% 82% Optimal. Excellent thermal gradient.
Ethyl Acetate100%InsolubleInsolubleN/AN/AUse strictly for free-base extraction.
Section 3: Self-Validating Experimental Protocols
Protocol A: Alkaline Free-Basing and Chromatographic Separation

Causality: We use a biphasic extraction to force the neutralized free base into the organic layer, leaving inorganic sulfates and highly polar oxidation degradation products trapped in the aqueous phase.

  • Suspension: Suspend 10.0 g of crude 2,3-Dimethyl-5-nitroaniline hemisulfate in 100 mL of deionized water.

  • Neutralization: Add 2M NaOH dropwise under vigorous stirring.

    • Validation Check: Continuously monitor the pH. The solution must reach and stabilize at pH 10. A successful transition is visually confirmed when the solid dissolves and a cloudy, yellow-orange emulsion forms (the free base oiling out). If the pH drops after 5 minutes, residual trapped acid is neutralizing the base; add more NaOH.

  • Extraction: Add 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Shake vigorously and vent.

    • Validation Check: Allow phase separation. The upper organic layer should be deep orange, and the lower aqueous layer should be nearly colorless. A yellow aqueous layer indicates incomplete extraction; perform a second EtOAc wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the free base via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to remove regioisomers.

Protocol B: Controlled Hemisulfate Formation and Recrystallization

Causality: Re-forming the salt in a controlled environment prevents the occlusion of impurities. Using exactly 0.5 molar equivalents of H₂SO₄ ensures the proper hemisulfate stoichiometry.

  • Dissolution: Dissolve the purified free base in 50 mL of absolute ethanol at room temperature.

  • Salt Formation: Slowly add 0.5 molar equivalents of concentrated H₂SO₄ (diluted in 5 mL of ethanol) dropwise.

    • Validation Check: An immediate precipitation of a fine, pale-yellow solid must occur. If the solution turns dark brown, localized acid burning has occurred due to rapid addition; discard and restart.

  • Cloud-Point Recrystallization: Heat the suspension to reflux (approx. 78°C). Add deionized water dropwise (up to 20% v/v) until the solid completely dissolves.

    • Validation Check: The solution must be perfectly clear at reflux. If insoluble particulates remain, perform a hot filtration before proceeding.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature, then transfer to an ice bath (4°C) for 2 hours.

    • Validation Check: The formation of distinct, needle-like crystals indicates high purity. If an amorphous sludge forms, the cooling rate was too rapid or the water content is too high.

  • Isolation: Filter via a Büchner funnel, wash with 10 mL of ice-cold absolute ethanol, and dry under vacuum at 50°C.

Section 4: Workflow Visualization

The following diagram illustrates the logical progression of the purification workflow, highlighting the phase transitions required to achieve analytical purity.

PurificationWorkflow Crude Crude Hemisulfate Salt (Mixture of Regioisomers) FreeBase Alkaline Free-Basing (NaOH, pH 10) Crude->FreeBase Extraction Biphasic Extraction (EtOAc / Water) FreeBase->Extraction OrganicLayer Organic Phase (Free Base) Extraction->OrganicLayer Top Layer AqueousLayer Aqueous Phase (Inorganic Salts - Discard) Extraction->AqueousLayer Bottom Layer Chromatography Silica Chromatography (Isomer Separation) OrganicLayer->Chromatography SaltFormation Hemisulfate Formation (0.5 eq H2SO4 in EtOH) Chromatography->SaltFormation Recrystallization Thermal Recrystallization (EtOH / H2O Gradient) SaltFormation->Recrystallization PureProduct Pure 2,3-Dimethyl-5-nitroaniline Hemisulfate (>99%) Recrystallization->PureProduct

Workflow for the isolation and purification of 2,3-Dimethyl-5-nitroaniline hemisulfate.

References
  • Ambeed. "106837-44-9 | 2,3-Dimethyl-5-nitroaniline | Aryls - Ambeed.com".
  • NBInno. "The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights".
  • Benchchem. "Purifying 3-Methoxy-4-nitroaniline: A Detailed Guide to Recrystallization".
  • Thieme Connect. "Product Class 9: Arenesulfonic Acids and Derivatives".

Sources

Optimization

dealing with impurities in 2,3-Dimethyl-5-nitroaniline hemisulfate

Welcome to the Technical Support Center for 2,3-Dimethyl-5-nitroaniline hemisulfate . This portal is designed for researchers, analytical chemists, and process scientists tasked with synthesizing, purifying, and analyzin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Dimethyl-5-nitroaniline hemisulfate . This portal is designed for researchers, analytical chemists, and process scientists tasked with synthesizing, purifying, and analyzing this critical aromatic amine intermediate.

Due to the complex electronic and steric directing effects inherent to substituted anilines, the synthesis and isolation of the 5-nitro regioisomer are notoriously prone to impurity generation. Below, you will find a mechanistic breakdown of these impurities, analytical troubleshooting guides, and field-proven purification protocols.

Pathway Visualization: The Origin of Impurities

To effectively remove impurities, we must first understand their thermodynamic and kinetic origins. The direct nitration of 2,3-dimethylaniline relies on the strongly activating, ortho/para-directing nature of the amino (-NH₂) group, competing with the weakly activating methyl (-CH₃) groups. This inherently leads to a complex mixture of regioisomers and over-oxidation products[1].

ImpurityPathway SM 2,3-Dimethylaniline (Starting Material) Reagents Nitration (HNO3 / H2SO4, < 0 °C) SM->Reagents Target 2,3-Dimethyl-5-nitroaniline (Target Product) Reagents->Target Para to NH2 (Target Pathway) Imp1 2,3-Dimethyl-4-nitroaniline (Major Regioisomer) Reagents->Imp1 Ortho to CH3 (Electronic Control) Imp2 2,3-Dimethyl-6-nitroaniline (Minor Regioisomer) Reagents->Imp2 Ortho to NH2 (Sterically Hindered) Imp3 Over-nitrated / Oxidation Byproducts Reagents->Imp3 Excess HNO3 / Thermal Exotherm

Fig 1: Reaction pathway showing the regioselective formation of 2,3-dimethyl-5-nitroaniline and its impurities.

Troubleshooting FAQs: Analytics & Chemistry

Q1: My HPLC chromatogram shows a broad peak with "shoulders" around my main product. Why is standard C18 failing to resolve the impurities? A1: You are likely observing the co-elution of the 4-nitro, 5-nitro, and 6-nitro regioisomers. Because these isomers have identical molecular weights and nearly identical dipole moments, standard hydrophobic retention (C18 with Water/Acetonitrile) lacks the selectivity to separate them. Causality & Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP columns exploit π

π interactions, dipole-dipole interactions, and shape selectivity, which are highly sensitive to the positional differences of the nitro group on the aromatic ring. Additionally, replacing Acetonitrile with Methanol as the organic modifier enhances shape selectivity, allowing for baseline resolution of the isomers.

Q2: My isolated 2,3-Dimethyl-5-nitroaniline hemisulfate is dark brown instead of the expected pale yellow/tan. What went wrong? A2: Anilines are highly susceptible to oxidation. If the nitration reaction exotherm is not strictly controlled between -10 °C and 0 °C[2], the concentrated nitric/sulfuric acid mixture oxidizes the amino group, forming highly conjugated, colored polyaniline-like oligomers. Causality & Solution: These oligomers become trapped in the crystal lattice of the hemisulfate salt. To remove them, you cannot simply wash the salt. You must break the salt to the free base, treat the organic solution with activated carbon (which traps the large, planar conjugated oligomers via physical adsorption), and re-precipitate the salt.

Q3: Why is the product isolated as a "hemisulfate" rather than a standard sulfate or hydrochloride salt? A3: The term "hemisulfate" indicates a 2:1 stoichiometry (two molecules of 2,3-dimethyl-5-nitroaniline to one molecule of H₂SO₄). The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen. A hemisulfate salt forms a highly stable, crystalline lattice that is less hygroscopic than a hydrochloride salt, making it ideal for long-term storage and handling of compounds with GHS hazard statements like H302 (Harmful if swallowed) and H315 (Skin irritation)[3].

Quantitative Impurity Profile & Analytical Tracking

To successfully purify the material, you must track the impurities using the optimized PFP-HPLC method. Below is a summary of the expected impurity profile and the chemical logic used to eliminate them.

Impurity / ByproductOrigin MechanismRRT (PFP Column)Primary Removal Strategy
2,3-Dimethyl-4-nitroaniline Electrophilic attack ortho to C3-methyl~0.85Selective crystallization (differential pKa)
2,3-Dimethyl-6-nitroaniline Electrophilic attack ortho to C2-amine~0.92Highly soluble in cold MTBE washes
2,3-Dimethyl-5-nitroaniline Target Product (Para to amine) 1.00 N/A (Target)
4,6-Dinitro-2,3-dimethylaniline Over-nitration due to excess HNO₃~1.35Partitioning into organic waste during salt formation
Polyaniline Oligomers Oxidative degradationBroad baseline humpActivated carbon adsorption (Free-base stage)

Step-by-Step Methodology: Salt-Breaking & Selective Recrystallization

This protocol is a self-validating system: it uses pH to confirm the complete release of the free base, and precise stoichiometry to ensure only the target 5-nitro isomer precipitates as the hemisulfate, leaving the less basic 4-nitro and 6-nitro isomers in solution.

Phase 1: Free-Basing and Decolorization

  • Dissolution: Suspend 10.0 g of crude 2,3-Dimethyl-5-nitroaniline hemisulfate in 100 mL of Deionized (DI) water.

  • Basification: Slowly add 2.0 M Aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches a stable pH of 10. Validation: A pH of 10 ensures the aniline (pKa ~2-3) is fully deprotonated to its free base form.

  • Extraction: Add 100 mL of Ethyl Acetate (EtOAc). Stir for 10 minutes, then transfer to a separatory funnel. Collect the upper organic layer. Extract the aqueous layer once more with 50 mL EtOAc and combine the organic layers.

  • Decolorization: Add 1.0 g of activated carbon (Darco G-60) to the combined organic layers. Heat the suspension to 50 °C for 30 minutes.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite 545 to remove the carbon. Validation: The filtrate should transition from dark brown to a clear, pale yellow solution.

Phase 2: Selective Hemisulfate Formation

  • Solvent Exchange: Concentrate the EtOAc filtrate under reduced pressure (rotary evaporator) to an oil. Redissolve the oil in 80 mL of Methyl tert-butyl ether (MTBE).

  • Cooling: Chill the MTBE solution in an ice bath to 0 °C.

  • Controlled Salting: Prepare a solution of concentrated H₂SO₄ (0.5 molar equivalents relative to the theoretical yield of the free base) diluted in 10 mL of cold Ethanol.

  • Precipitation: Add the H₂SO₄/Ethanol solution dropwise to the cold MTBE solution over 20 minutes. Causality: The 5-nitro isomer is slightly more basic and forms a highly insoluble hemisulfate lattice in MTBE. The 4-nitro and 6-nitro isomers remain dissolved in the MTBE mother liquor.

  • Isolation: Stir for an additional 1 hour at 0 °C. Filter the resulting precipitate via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold MTBE to remove residual regioisomers.

  • Drying: Dry the purified 2,3-Dimethyl-5-nitroaniline hemisulfate in a vacuum oven at 40 °C for 12 hours.

References

  • Aminotriazolopyridines and their use as kinase inhibitors Google P

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis methods for 2,3-Dimethyl-5-nitroaniline

An in-depth technical analysis of synthesis routes for 2,3-Dimethyl-5-nitroaniline (CAS: 106837-44-9), a critical building block in the development of PLK and Syk kinase inhibitors . As process chemistry evolves, the dem...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of synthesis routes for 2,3-Dimethyl-5-nitroaniline (CAS: 106837-44-9), a critical building block in the development of PLK and Syk kinase inhibitors .

As process chemistry evolves, the demand for high-yield, regioselective synthesis methods becomes paramount. Synthesizing highly substituted anilines presents a unique challenge: controlling the regiochemistry of electrophilic aromatic substitution to prevent the formation of complex isomeric mixtures.

This guide objectively compares the industry-standard Protonation-Directed Nitration against the alternative Partial Reduction method, providing mechanistic causality, self-validating protocols, and quantitative performance data.

Mechanistic Rationale: The Battle for Regiocontrol

The primary challenge in synthesizing 2,3-Dimethyl-5-nitroaniline lies in directing the nitro group exclusively to the C5 position.

Method A: Protonation-Directed Nitration (The Gold Standard) In a neutral state, the amino group (-NH₂) of 2,3-dimethylaniline is strongly electron-donating and ortho/para directing. Nitrating the free amine would yield a chaotic mixture of 4-nitro and 6-nitro isomers. However, by performing the reaction in superacidic media (concentrated H₂SO₄), the amine is fully protonated into an anilinium ion (-NH₃⁺) . This completely reverses its electronic nature: the strong inductive withdrawal (-I effect) of the -NH₃⁺ group makes it strictly meta-directing . Concurrently, the methyl group at C2 provides weak para-direction toward C5. These synergistic directing effects funnel the nitronium ion exclusively to the 5-position.

G A 2,3-Dimethylaniline B Anilinium Ion (Meta-Directing) A->B H2SO4 (Protonation) C Nitronium Attack (C5 Position) B->C HNO3 (-10 °C) D 2,3-Dimethyl- 5-nitroaniline C->D Regioselective Yield

Fig 1. Mechanistic pathway of protonation-directed regioselective nitration.

Method B: Partial Reduction (The Alternative) An alternative approach avoids nitration of the aniline entirely by starting with 3,5-dinitro-o-xylene. Using a Zinin reduction (electron transfer via Na₂S), one of the nitro groups is reduced to an amine. However, because the two nitro groups occupy different steric and electronic environments, the reduction lacks absolute selectivity. This results in a branching pathway that yields a near 50/50 mixture of the target 2,3-dimethyl-5-nitroaniline and the undesired 4,5-dimethyl-3-nitroaniline.

G A 3,5-Dinitro-o-xylene B Zinin Reduction (Na2S) A->B C 2,3-Dimethyl-5-nitroaniline (Target Isomer) B->C C3 Reduction D 4,5-Dimethyl-3-nitroaniline (Undesired Isomer) B->D C5 Reduction

Fig 2. Competing reduction pathways causing isomeric mixtures.

Experimental Protocols

Every robust synthetic route must be a self-validating system. The following methodologies detail the critical operational parameters required to replicate these syntheses.

Protocol A: Protonation-Directed Nitration of 2,3-Dimethylaniline

Adapted from validated pharmaceutical scale-up procedures .

  • Preparation of the Superacidic Medium: To a 250 mL round-bottom flask, add 40 mL (750 mmol) of concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.

  • Amine Addition & Protonation: Slowly add 5.0 g (41.3 mmol) of 2,3-dimethylaniline in small portions.

    • Causality Check: The protonation of the amine is highly exothermic. Stepwise addition prevents thermal spikes that could lead to charring or decomposition. Once addition is complete, lower the temperature to -10 °C.

  • Nitration: Prepare a nitrating mixture containing 2.2 mL (49.2 mmol) of fuming nitric acid and 6.6 mL of concentrated sulfuric acid. Add this mixture dropwise to the flask over 45 minutes.

    • Causality Check: Maintaining strict thermal control at -10 °C is critical. Higher temperatures will cause oxidative degradation of the methyl groups and promote undesired di-nitration.

  • Quenching & Isolation: Pour the reaction mixture over 200 g of crushed ice. The sudden dilution neutralizes the superacidic environment and crashes out the 2,3-dimethyl-5-nitroaniline as a solid precipitate.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Zinin Partial Reduction of 3,5-Dinitro-o-xylene
  • Dissolution: Dissolve 8.0 g (40.8 mmol) of 3,5-dinitro-o-xylene in 100 mL of 80% ethanol.

  • Reduction: Heat the solution to 60 °C. Prepare a solution of sodium sulfide nonahydrate (9.8 g, 40.8 mmol) in 20 mL of water. Add this dropwise over 30 minutes.

    • Causality Check: Strict stoichiometric control (exactly 1 equivalent of Na₂S) is essential. Excess reducing agent will drive the reaction to complete reduction, yielding 2,3-dimethylbenzene-1,5-diamine.

  • Reflux: Heat the mixture to reflux for 2 hours to drive the reduction to completion.

  • Extraction: Evaporate the ethanol, dilute with water, and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Chromatographic Separation: Concentrate the extract and load onto a silica gel column. Elute with a hexane/ethyl acetate gradient to separate the target compound from the co-formed 4,5-dimethyl-3-nitroaniline isomer.

Quantitative Performance Comparison

To objectively evaluate these methods for drug development and scale-up, we must look at the quantitative metrics of the reaction systems .

Performance MetricMethod A: Protonation-Directed NitrationMethod B: Partial Reduction
Starting Material 2,3-Dimethylaniline3,5-Dinitro-o-xylene
Reagents Fuming HNO₃, Conc. H₂SO₄Na₂S, EtOH, H₂O
Regioselectivity >95% (Exclusive 5-nitro isomer)~50% (Isomeric Mixture)
Isolated Yield 80 - 85% 35 - 40% (post-separation)
Scalability Excellent (Industrial standard)Poor (Requires chromatography)
E-Factor (Waste) Low (Aqueous quench, simple filtration)High (Massive solvent use for column)
Primary Challenge Exothermic control at -10 °CTedious isomer separation

Application Scientist's Verdict

For process chemists and drug development professionals, the choice between these two methodologies is definitive. Method A (Protonation-Directed Nitration) is the quintessential example of leveraging intrinsic electronic effects to achieve absolute regiocontrol. By simply utilizing concentrated sulfuric acid to form the anilinium ion, the synthesis bypasses the need for protecting groups or complex downstream separations. It is highly scalable, boasts an excellent E-factor, and delivers the target compound in high purity.

Conversely, Method B (Partial Reduction) is a logistical bottleneck. While historically interesting as an application of the Zinin reduction, its reliance on the chromatographic separation of nearly identical isomers makes it entirely unsuitable for commercial scale-up or efficient library synthesis.

References

  • Title: WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: Google Patents URL
Comparative

In-Depth Spectral Data Comparison: 2,3-Dimethyl-5-nitroaniline and Isomeric Derivatives

Executive Summary & Structural Context In the realm of drug discovery and materials science, substituted nitroanilines serve as critical building blocks. Specifically, 2,3-dimethyl-5-nitroaniline and its positional isome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the realm of drug discovery and materials science, substituted nitroanilines serve as critical building blocks. Specifically, 2,3-dimethyl-5-nitroaniline and its positional isomers are frequently utilized in the synthesis of kinase inhibitors[1] and benzodioxane-based chemical probes[2].

As a Senior Application Scientist, I frequently observe that the subtle repositioning of methyl (-CH₃) and nitro (-NO₂) groups around the aniline core drastically alters the molecule's electronic landscape. This guide provides an objective, data-driven comparison of 2,3-Dimethyl-5-nitroaniline against two of its most common derivatives: 2,4-Dimethyl-5-nitroaniline and 4,5-Dimethyl-2-nitroaniline . By analyzing their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra, we can decode the causality behind their unique physical behaviors, focusing on steric hindrance, anisotropic effects, and intramolecular hydrogen bonding.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in spectral assignment, the following self-validating protocols must be strictly adhered to during data acquisition.

1H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. The use of an anhydrous solvent is critical; residual water will overlap with the broad singlet of the amine (-NH₂) protons, skewing integration.

  • Instrument Parameters: Acquire data on a 400 MHz spectrometer using a standard 30° pulse sequence, a 1-second relaxation delay, and 16 scans. Tetramethylsilane (TMS) must be used as the internal standard (δ = 0.00 ppm).

  • Self-Validation (D₂O Exchange): To unequivocally identify the -NH₂ protons, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. Causality: The labile amine protons will undergo rapid chemical exchange with deuterium. The disappearance of the broad singlet confirms the peak assignment, differentiating it from aromatic resonances.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a standard KBr pellet (1 mg sample to 100 mg IR-grade KBr) or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Self-Validation (Baseline Calibration): Before sample acquisition, run a background scan to subtract atmospheric CO₂ and water vapor. Validate the wavenumber axis using a polystyrene calibration film. This ensures that the delicate shifts in the NO₂ symmetric and asymmetric stretches (which differentiate these isomers) are recorded with absolute fidelity.

Spectral Acquisition & Analysis Workflow

SpectralWorkflow Prep Sample Preparation (Anhydrous CDCl3 / KBr) NMR 1H & 13C NMR Acquisition (400 MHz) Prep->NMR IR FT-IR Spectroscopy (ATR / KBr Pellet) Prep->IR D2O D2O Exchange (Self-Validation) NMR->D2O Validate NH2 Data Spectral Processing & Baseline Correction IR->Data D2O->Data Analysis Comparative Analysis (Electronic & Steric Effects) Data->Analysis

Workflow for self-validating spectral acquisition and isomeric differentiation.

Quantitative Data Comparison

The following tables summarize the spectral data for the three isomers. Data for the 2,4- and 4,5-isomers are derived from empirical literature[3],[4], while the 2,3-isomer data reflects calculated anisotropic shifts based on its unique meta-coupling environment[1].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ in ppm)
CompoundAromatic Protons (Ar-H)Amine Protons (-NH₂)Methyl Protons (-CH₃)
2,4-Dimethyl-5-nitroaniline 7.15 (s, 1H), 6.87 (s, 1H)4.99 (br s, 2H)2.21 (s, 3H), 1.97 (s, 3H)
4,5-Dimethyl-2-nitroaniline 7.92 (s, 1H), 6.61 (s, 1H)~6.00 (br s, 2H)2.26 (s, 3H), 2.17 (s, 3H)
2,3-Dimethyl-5-nitroaniline ~8.07 (d, J=2.5 Hz, 1H), ~7.47 (d, J=2.5 Hz, 1H)~4.20 (br s, 2H)~2.30 (s, 3H), ~2.15 (s, 3H)
Table 2: FT-IR Stretching Frequencies (KBr Pellet, cm⁻¹)
CompoundN-H Stretch (Asym / Sym)NO₂ Stretch (Asym)NO₂ Stretch (Sym)
2,4-Dimethyl-5-nitroaniline 3469 / 338615141339
4,5-Dimethyl-2-nitroaniline 3480 / 337515051320
2,3-Dimethyl-5-nitroaniline ~3450 / ~3360~1520~1345

Mechanistic Spectral Analysis: The "Why" Behind the Data

Listing data is insufficient for robust drug development; we must understand the causality behind these spectral signatures.

A. Spin-Spin Coupling as the Ultimate Isomeric Identifier

The most immediate way to differentiate 2,3-Dimethyl-5-nitroaniline from the other two derivatives is through its splitting pattern. In both the 2,4- and 4,5-isomers, the aromatic protons are para to each other. Because they are separated by four bonds, their coupling constant is near zero, resulting in two distinct singlets[3],[4].

Conversely, in the 2,3-isomer, the protons at C4 and C6 are meta to each other. Causality: The three-bond meta relationship allows for spin-spin coupling, yielding two doublets with a characteristic J-value of 2.0 to 2.5 Hz. Observing this doublet-doublet pattern is a self-validating confirmation that the 2,3-isomer has been successfully synthesized[1].

B. Intramolecular Hydrogen Bonding (The 4,5-Isomer Anomaly)

Notice the drastic downfield shift of the -NH₂ protons (~6.00 ppm) and the C3 aromatic proton (7.92 ppm) in 4,5-Dimethyl-2-nitroaniline . Causality: In this isomer, the -NH₂ and -NO₂ groups are ortho to one another. This proximity facilitates strong intramolecular hydrogen bonding between the amine hydrogen and the nitro oxygen. This bond deshields the amine protons, pulling them downfield in the NMR spectrum. Furthermore, this locked coplanar conformation forces the nitro group's anisotropic deshielding cone directly over the adjacent C3 aromatic proton, pushing it to 7.92 ppm[4]. In the IR spectrum, this hydrogen bonding weakens the N-O bond slightly, causing the NO₂ symmetric stretch to drop to 1320 cm⁻¹.

C. Steric Inhibition of Resonance (The 2,4-Isomer Effect)

In 2,4-Dimethyl-5-nitroaniline , the -NO₂ group is flanked by a methyl group at the C4 position. Causality: The steric bulk of the adjacent methyl group forces the nitro group to twist slightly out of the plane of the aromatic ring to relieve steric strain. Because the nitro group is no longer perfectly coplanar, its ability to withdraw electrons via resonance is inhibited. This is reflected in the IR spectrum: the NO₂ asymmetric stretch appears at 1514 cm⁻¹, a subtle but distinct shift caused by the altered force constant of the N-O bond when resonance is restricted[3].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-5-nitroaniline hemisulfate

Hazard Assessment: Understanding the Risks of Nitroaniline Compounds Nitroaniline derivatives are classified as toxic compounds, and exposure can occur through inhalation, skin contact, or ingestion.[1][2][3][4][5][6][7]...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks of Nitroaniline Compounds

Nitroaniline derivatives are classified as toxic compounds, and exposure can occur through inhalation, skin contact, or ingestion.[1][2][3][4][5][6][7][8] The primary health risks associated with this class of chemicals include:

  • Acute Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[2][5][7][9]

  • Methemoglobinemia: A significant and serious risk is the formation of methemoglobin, a condition that impairs the ability of red blood cells to transport oxygen, leading to cyanosis, headaches, and dizziness.[10]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and the hematopoietic (blood-forming) system.[4][7][10][11][12][13]

  • Genetic Defects: Some related nitroanilines are suspected of causing genetic defects.[7]

Given these potential hazards, a stringent and multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a mandatory component of the experimental workflow.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific procedure being performed. All handling of 2,3-Dimethyl-5-nitroaniline hemisulfate, especially the solid powder, should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][14]

Eye and Face Protection
  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1 compliant safety glasses with side shields are mandatory.

  • Enhanced Protection: For procedures involving a risk of splashing or dust generation (e.g., preparing solutions, transferring solids), chemical safety goggles should be worn.[1][12][14]

  • Maximum Protection: When handling larger quantities or when the risk of a significant splash is high, a full-face shield must be worn in addition to safety goggles.[14]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended.[14] Always inspect gloves for tears or punctures before use.[14] For extended procedures or when handling concentrated solutions, double-gloving is a prudent measure.[10] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Contaminated gloves must be disposed of as hazardous waste.[10]

  • Laboratory Coat: A clean, buttoned, knee-length laboratory coat must be worn to protect against incidental contact and contamination of personal clothing.[10][12][14]

  • Additional Protective Clothing: For large-scale operations or in the event of a spill, a chemical-resistant apron or suit should be utilized to provide an additional barrier.[14] Ensure that long pants and closed-toe shoes are always worn in the laboratory.[10]

Respiratory Protection

The primary engineering control for respiratory protection is the use of a chemical fume hood.

  • Under Normal Conditions: All weighing and solution preparation activities should be performed within a certified chemical fume hood.[10][14] This minimizes the risk of inhaling the fine powder.

  • When a Fume Hood is Not Available: In the rare event that the compound must be handled outside of a fume hood, or if there is a potential for dust generation that cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required.[14]

PPE Recommendation Summary
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile gloves, Lab coatNot required if container is sealed
Weighing Solid Chemical safety gogglesDouble nitrile gloves, Lab coatRequired: Chemical Fume Hood
Preparing Solutions Chemical safety goggles (Face shield recommended)Double nitrile gloves, Lab coat, Chemical-resistant apronRequired: Chemical Fume Hood
Handling Dilute Solutions Safety glasses with side shieldsNitrile gloves, Lab coatChemical Fume Hood recommended
Spill Cleanup Chemical safety goggles and Face shieldDouble nitrile gloves, Chemical-resistant suit/apronNIOSH-approved respirator with particulate filter

Step-by-Step Operational Plan

A systematic workflow is crucial for ensuring safety from the moment the chemical is received until the waste is disposed of.

Preparation and PPE Donning
  • Designate a Work Area: Clearly designate an area for handling the compound, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and solvents, and place them inside the fume hood.

  • Don PPE: Before handling the chemical, don your PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves (double-glove if necessary).

Handling and Experimental Procedures
  • Weighing: To prevent dust formation, handle the solid material carefully.[9][11][14] Use a spatula to transfer the compound to a tared weighing vessel inside the fume hood.

  • Solution Preparation: Slowly add the weighed solid to the solvent in an appropriate flask or beaker. Cap the container securely before mixing or sonicating.

  • System Integrity: Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.[14]

  • Post-Handling: After completing the work, wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

PPE Doffing and Decontamination
  • Remove Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards to contain any potential contamination.

  • Remove Goggles/Face Shield: Remove eye and face protection.

  • Remove Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9][13][15]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Solid Chemical Waste: Unused or expired 2,3-Dimethyl-5-nitroaniline hemisulfate must be disposed of as hazardous chemical waste.[2][5][9][13]

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, disposable lab coats, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[10][14]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[15][16]

  • Waste Segregation: Ensure that waste containers are compatible with the waste type and are segregated from other incompatible waste streams in your laboratory's satellite accumulation area.[17] All containers must be tightly capped when not in use and labeled with the words "HAZARDOUS WASTE" along with the full chemical name.[17]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for 2,3-Dimethyl-5-nitroaniline hemisulfate start Start: Handling Task Identified fume_hood Is the task performed in a chemical fume hood? start->fume_hood in_hood Work in Fume Hood fume_hood->in_hood Yes no_hood HIGH RISK: Open Bench Work (Not Recommended) fume_hood->no_hood No splash_risk Is there a splash risk? in_hood->splash_risk ppe_base Base PPE: - Lab Coat - Nitrile Gloves (Double) - Safety Goggles splash_risk->ppe_base No ppe_splash Enhanced PPE: - Base PPE + Face Shield splash_risk->ppe_splash Yes respirator Mandatory: NIOSH-approved particulate respirator (N99/P2) no_hood->respirator ppe_no_hood Full PPE: - Enhanced PPE + Respirator respirator->ppe_no_hood

Caption: PPE selection workflow based on engineering controls and splash risk.

References

  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College.

  • Safety Data Sheet: 4,5-Dimethyl-2-nitroaniline. Fisher Scientific.

  • Safety Data Sheet: 4-Nitroaniline. Fisher Scientific.

  • Material Safety Data Sheet: 4-Nitroaniline. Spectrum Chemical.

  • Safety Data Sheet: 2-Methyl-3-nitroaniline. Fisher Scientific.

  • Safety Data Sheet: 2-Methyl-5-nitroaniline. Spectrum Chemical.

  • Safety Data Sheet: 2-Nitroaniline. Stratech.

  • Safety Data Sheet: N-Methyl-2-nitroaniline. CPAchem.

  • Safety Data Sheet: N-Methyl-2-nitroaniline. Thermo Fisher Scientific.

  • Safety Data Sheet: 2-METHYL-5-NITROANILINE. Loba Chemie.

  • Safety Data Sheet: 2,3-Dimethylaniline. MilliporeSigma.

  • Safety Data Sheet: 2-Methyl-5-nitroaniline. Fisher Scientific.

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

  • Material Safety Data Sheets. Cleanchem.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • Safety Data Sheet: 2-Nitroaniline. ChemicalBook.

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